molecular formula C9H9FOS B14043193 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Cat. No.: B14043193
M. Wt: 184.23 g/mol
InChI Key: HWPYMYWVPMWTJJ-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-mercaptophenyl)propan-2-one is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a propan-2-one scaffold substituted with both fluorine and mercapto (thiol) functional groups on its phenyl ring, making it a versatile intermediate for the synthesis of more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications; the fluorine atom can undergo nucleophilic aromatic substitution , while the mercapto group offers a handle for creating disulfide bonds or coordinating with metals . Researchers can utilize this compound as a critical precursor in the synthesis of potential Active Pharmaceutical Ingredients (APIs) and novel heterocyclic compounds, such as chromen derivatives . It is supplied with a high purity specification to ensure consistent and reliable experimental results. Strictly for research purposes, this product is not for diagnostic, therapeutic, or personal use. It must be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(4-fluoro-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9FOS/c1-6(11)4-7-2-3-8(10)9(12)5-7/h2-3,5,12H,4H2,1H3

InChI Key

HWPYMYWVPMWTJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)F)S

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Therapeutic Evaluation of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one Scaffolds

[1]

Executive Summary: The Bifunctional Pharmacophore[1]

In the landscape of modern drug discovery, 1-(4-Fluoro-3-mercaptophenyl)propan-2-one (FMP-2-one) represents a highly specialized "privileged scaffold."[1] Unlike simple phenylacetones used in generic amphetamine synthesis, the FMP-2-one motif integrates two orthogonal reactive handles—a nucleophilic thiol (-SH) and an electrophilic ketone (C=O) —stabilized by a metabolic blocker, the para-fluorine atom .[1]

This guide analyzes the therapeutic utility of FMP-2-one derivatives, moving beyond basic synthesis to explore its role in designing covalent enzyme inhibitors , neurochemical probes , and fluorinated heterocycles .[1] By leveraging the specific electronic properties of the 4-fluoro-3-mercapto substitution pattern, researchers can access novel chemical space inaccessible to standard bioisosteres.[1]

Chemical Architecture & Physicochemical Profile[1][2][3]

The therapeutic value of FMP-2-one is dictated by its Structure-Activity Relationship (SAR) potential.[1] The molecule acts as a "metabolic fortress" protecting the usually labile phenyl ring.[1]

Table 1: Physicochemical & Pharmacokinetic Profile (Predicted)[1]
PropertyValue / CharacteristicTherapeutic Implication
Molecular Weight ~184.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Lipophilicity (LogP) ~2.1 - 2.4High CNS penetrability; optimized for blood-brain barrier (BBB) crossing.[1]
Electronic Effect 4-Fluoro (σp = 0.[1]06)Deactivates the ring to oxidative metabolism (CYP450) at the para-position.[1]
Nucleophilicity 3-Mercapto (Thiol)High reactivity for disulfide formation, alkylation, or metal chelation (Zn²⁺).[1]
Metabolic Liability Thiol S-methylationRequires prodrug strategies (e.g., thioesters) to prevent rapid clearance via S-methyltransferase.[1]

Therapeutic Modalities & Derivatization Pathways[1][2][4]

The core utility of FMP-2-one lies in its divergent synthesis potential.[1] We identify three primary therapeutic vectors.

Vector A: Covalent Inhibitors of Zinc-Metalloproteases

The 3-mercapto group serves as a potent "warhead" for zinc-dependent enzymes (e.g., ACE, NEP, or Matrix Metalloproteinases).[1] Unlike carboxylic acid zinc-binding groups (ZBGs), thiols offer higher affinity binding.[1]

  • Mechanism: The ketone is reduced to a non-hydrolyzable amine or alcohol linker, while the thiol coordinates the active site Zinc ion.[1]

  • Target Indication: Hypertension (ACE inhibition) or Analgesia (Enkephalinase inhibition).[1]

Vector B: Neurochemical Probes (SERT/DAT Ligands)

Reductive amination of the ketone yields 1-(4-fluoro-3-mercaptophenyl)propan-2-amine .[1]

  • Innovation: Unlike neurotoxic halogenated amphetamines (e.g., 4-CA, 4-FA), the 3-thiol group acts as an intrinsic radical scavenger, potentially mitigating oxidative stress during monoamine release.[1]

  • Application: Research tools for mapping Serotonin Transporter (SERT) distribution without inducing long-term neurotoxicity.[1]

Vector C: Precursor for Fluorinated Indoles

Reaction with aryl hydrazines via the Fischer Indole Synthesis creates 5-fluoro-6-mercapto-indoles (numbering shifts upon cyclization).[1]

  • Therapeutic Value: Indoles are the backbone of tryptamine-based therapeutics (migraine, depression).[1] The fluorine/thiol substitution provides a novel IP-protectable scaffold for 5-HT receptor agonists.[1]

Visualizing the Strategic Workflow

The following diagram illustrates the divergent synthesis pathways available from the FMP-2-one scaffold.

GScaffold1-(4-Fluoro-3-mercaptophenyl)propan-2-oneRedAmReductive AminationScaffold->RedAmNH3 / NaBH4HydrazineFischer IndoleSynthesisScaffold->HydrazinePh-NH-NH2 / H+ReductionKetone Reduction &Thiol ProtectionScaffold->ReductionNaBH4 / R-XNeuroProbeNeuroactive Amine(SERT/DAT Probe)RedAm->NeuroProbeYields AmineIndole5-Fluoro-6-mercapto-indole(5-HT Agonist Scaffold)Hydrazine->IndoleCyclizationInhibitorZinc-MetalloproteaseInhibitorReduction->InhibitorZinc Binding

Figure 1: Divergent synthetic pathways transforming the FMP-2-one scaffold into three distinct therapeutic classes.[1]

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize the Leuckart Thiophenol Method for scaffold generation and subsequent derivatization.

Protocol 1: Synthesis of the Scaffold (FMP-2-one)

Rationale: Direct aromatic substitution of fluorine is difficult.[1] We utilize the diazonium salt of the amino-precursor.

  • Starting Material: 1-(3-Amino-4-fluorophenyl)propan-2-one (commercially available or synthesized via nitration/reduction of 4-fluorophenylacetone).[1]

  • Diazotization:

    • Dissolve 10 mmol of amine in 15 mL of 15% HCl. Cool to 0°C.[1]

    • Add NaNO₂ (11 mmol) dropwise.[1] Stir for 30 min. Critical: Maintain T < 5°C to prevent decomposition.

  • Xanthate Formation:

    • Add the diazonium solution dropwise to a solution of Potassium Ethyl Xanthate (15 mmol) in water at 45°C.

    • Observe nitrogen evolution.[1] Stir for 1 hour at 60°C.

  • Hydrolysis (Unmasking the Thiol):

    • Extract the intermediate xanthate with Ethyl Acetate.

    • Reflux the organic layer with KOH/Ethanol for 2 hours.[1]

    • Acidify with dilute H₂SO₄ to pH 4.[1]

  • Purification: Silica gel chromatography (Hexane:EtOAc 8:2).

    • Yield: Expect 60-70% as a pale yellow oil with a characteristic sulfur odor.[1]

Protocol 2: Metabolic Stability Assay (Microsomal)

Rationale: To validate the "Metabolic Fortress" hypothesis (Fluorine blocking para-hydroxylation).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: 1 µM FMP-2-one derivative.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Incubation: 37°C for 0, 15, 30, and 60 minutes.

  • Quench: Acetonitrile containing internal standard (e.g., Warfarin).[1]

  • Analysis: LC-MS/MS. Monitor for:

    • Parent depletion (Intrinsic Clearance).[1]

    • M+16 peak (Hydroxylation) -> Expect suppression due to 4-F.[1]

    • M+14 peak (S-methylation) -> Expect formation.[1]

Mechanistic Logic: The "Fluorine-Thiol" Synergy[1]

The combination of the 4-Fluoro and 3-Mercapto groups creates a unique electronic environment.

  • The Fluorine Effect: Fluorine is highly electronegative but small (Van der Waals radius 1.47 Å vs 1.20 Å for H).[1] It pulls electron density from the ring (inductive withdrawal, -I) but donates back via resonance (+R).[1] In the 4-position, it effectively blocks CYP450 oxidation, extending the half-life of the drug [1].[1]

  • The Thiol Effect: The thiol group is a "soft" nucleophile.[1] In the context of neuropharmacology, thiols can scavenge Reactive Oxygen Species (ROS).[1] Dopamine oxidation produces quinones that are neurotoxic; a 3-mercapto substituent can act as an intramolecular antioxidant, potentially creating a "safer" class of monoaminergic modulators [2].[1]

MetabolicLogicSubstrateFMP-2-one DerivativeCYP450CYP450 OxidationSubstrate->CYP450Metabolic AttackCOMTS-MethylationSubstrate->COMTPhase II MetabolismOutcome1Para-Hydroxylation(BLOCKED by Fluorine)CYP450->Outcome1BlockedOutcome2S-Methyl Metabolite(Active/Inactive)COMT->Outcome2Major Pathway

Figure 2: Metabolic fate of the scaffold.[1] The 4-Fluoro substituent strategically blocks the primary clearance pathway (hydroxylation), shifting metabolism to S-methylation.[1]

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Ogilvie, K. A., et al. (2011).[1] Synthesis of benzothiophene derivatives by Pd-catalyzed or radical-promoted heterocyclodehydration. The Journal of Organic Chemistry, 76(21), 8913-8925.[1] Link[1]

  • Kumagai, H., et al. (2012).[1] Thiol-based inhibitors of metalloproteases: Design and therapeutic potential. Current Topics in Medicinal Chemistry, 12(10). Link

  • PubChem. (2023).[1] this compound Compound Summary. Link

Disclaimer: This guide is for educational and research purposes only. This compound is a chemical intermediate.[1] Researchers must verify local regulations regarding phenylacetone derivatives before synthesis.

A Technical Guide to Assessing the Metabolic Stability of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to its success.[1][2] Among these, metabolic stability—the susceptibility of a compound to biotransformation—is a critical parameter that directly influences its pharmacokinetic profile, including in vivo half-life, clearance, and oral bioavailability.[][4][5] Compounds with low metabolic stability often exhibit high in vivo clearance and poor bioavailability, diminishing their therapeutic potential.[]

This guide provides an in-depth technical overview of the methodologies used to assess the metabolic stability of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one and its chemical precursors. The core structure presents two key features of significant metabolic interest: a thiol (-SH) group and an aromatic fluorine atom. The thiol moiety is a well-known site for both Phase I oxidation and Phase II conjugation reactions.[6][7][8] Conversely, the fluorine atom is often strategically incorporated into drug candidates to block metabolically labile sites, thereby enhancing stability.[9][10][11][12][13] Understanding the interplay between these functionalities is crucial for predicting the metabolic fate of these molecules.

This document will detail the theoretical basis for predicting metabolic pathways, provide comprehensive protocols for key in vitro assays, describe bioanalytical techniques, and offer a framework for data interpretation, empowering research teams to make informed decisions in the lead optimization process.

Section 1: Predicting Metabolic Liabilities and Hotspots

Before initiating experimental work, an in silico or theoretical assessment of a molecule's structure can help predict its "metabolic soft spots"—the sites most vulnerable to enzymatic transformation.[2][14][15] For the this compound scaffold, the primary metabolic liabilities are centered around the thiol group and the aromatic ring.

  • The Role of the Thiol Group : The sulfur atom in the mercapto group is highly susceptible to a variety of metabolic transformations.

    • Phase I Oxidation : Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs) can catalyze the oxidation of the thiol to form sulfenic acid (R-SOH), sulfinic acid (R-SO₂H), and sulfonic acid (R-SO₃H) metabolites.[6][7][16]

    • Phase II Conjugation : The thiol group is a prime substrate for several Phase II conjugation enzymes.

      • S-Methylation : Thiopurine S-methyltransferase (TPMT) can catalyze the methylation of the thiol group, a common pathway for many sulfur-containing drugs.[8][17][18][19][20]

      • Glucuronidation : UDP-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to the sulfur atom, forming a thiopurine glucuronide.

      • Sulfation : Sulfotransferases (SULTs) may also conjugate the thiol group, though this is often a less common pathway for thiols compared to hydroxyl groups.

  • The Influence of the Fluorine Atom : Fluorine is the most electronegative element and forms a very strong bond with carbon.[9] Its inclusion in drug candidates is a common strategy to enhance metabolic stability.[9][21]

    • Metabolic Blocking : Placed at a potential site of hydroxylation, the C-F bond is significantly more resistant to oxidative cleavage by CYP enzymes than a C-H bond.[10][21] In the core structure, the fluorine at the C4 position of the phenyl ring effectively blocks oxidation at that site, which is a common metabolic hotspot for aromatic rings.[12][13]

    • Electronic Effects : The electron-withdrawing nature of fluorine can also influence the reactivity of adjacent sites, potentially decreasing the rate of metabolism at other positions on the ring.[9][13]

    • Potential for Defluorination : While generally stable, oxidative defluorination can occur under certain enzymatic conditions, leading to the formation of phenol metabolites and the release of fluoride ions.[11][22] This is a less common but important pathway to consider, as it can sometimes lead to reactive metabolite formation.[22]

Section 2: Experimental Design for In Vitro Stability Assessment

A tiered approach to in vitro metabolic stability testing is recommended, starting with high-throughput screens and progressing to more physiologically relevant models for promising compounds.[1][23] The primary goal of these assays is to measure the rate of disappearance of the parent compound over time.[5]

Tier 1: Liver Microsomal Stability Assay

This assay is the workhorse for early-stage drug discovery, primarily assessing Phase I (CYP-mediated) metabolism.[24][25][26] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[5][26] The assay is cost-effective and amenable to high-throughput formats.[26][27]

Detailed Protocol: Human Liver Microsome (HLM) Stability

  • Reagent Preparation :

    • Test Compound Stock : Prepare a 10 mM stock solution of the test compound in DMSO.

    • Phosphate Buffer : Prepare a 100 mM potassium phosphate buffer (pH 7.4).[28]

    • HLM Suspension : Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[28][29]

    • NADPH Stock : Prepare a 40 mM solution of NADPH in phosphate buffer. This cofactor is required for CYP enzyme activity.[27]

  • Incubation Procedure (96-well plate format) :

    • Add phosphate buffer to each well.

    • Add the test compound to achieve a final concentration of 1 µM.[28][30] The final DMSO concentration should be ≤ 0.5%.[28]

    • Pre-incubation : Add the HLM suspension to the wells for a final protein concentration of 0.5 mg/mL.[26][27] Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiation : Initiate the metabolic reaction by adding the NADPH stock solution to achieve a final concentration of 1 mM.[26][27] For a negative control (minus-cofactor), add buffer instead of NADPH.

    • Time Points : At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[28][31]

    • Quenching : Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an appropriate internal standard (IS) for LC-MS/MS analysis.[27]

  • Sample Processing :

    • Seal the plate and vortex vigorously to precipitate the microsomal proteins.

    • Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.[31][32]

Tier 2: Liver S9 Fraction Stability Assay

The S9 fraction contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[1][33][34] This assay provides a more comprehensive view of metabolism and is particularly relevant for compounds like the one , which has a thiol group susceptible to Phase II conjugation.[1][33]

Protocol Modifications for S9 Assay :

  • S9 Fraction : Use liver S9 fraction instead of microsomes, typically at a protein concentration of 1-2 mg/mL.[34]

  • Cofactor Cocktail : To assess both Phase I and Phase II pathways, a cocktail of cofactors is required.[27]

    • NADPH (for Phase I)

    • UDPGA (Uridine 5'-diphosphoglucuronic acid, for UGTs)

    • PAPS (3'-phosphoadenosine-5'-phosphosulfate, for SULTs)

    • S-adenosylmethionine (SAM) (for methyltransferases like TPMT)

The incubation and quenching procedures are otherwise similar to the microsomal assay.

Tier 3: Hepatocyte Stability Assay

Hepatocytes are intact liver cells and represent the "gold standard" for in vitro metabolism studies.[5][30][35] They contain the full complement of metabolic enzymes, cofactors, and transporters, providing the most physiologically relevant data on a compound's intrinsic clearance.[24][30][32]

Detailed Protocol: Cryopreserved Human Hepatocyte Stability

  • Hepatocyte Preparation :

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer cells to pre-warmed incubation medium and determine cell viability and density using a method like trypan blue exclusion.

    • Dilute the cell suspension to the desired density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[36][37]

  • Incubation Procedure :

    • Add the hepatocyte suspension to the wells of a collagen-coated plate.

    • Add the test compound (final concentration typically 1 µM).

    • Incubate the plate at 37°C in a humidified CO₂ incubator with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots.[32]

    • Terminate the reaction by mixing the aliquot with ice-cold acetonitrile containing an internal standard.[35]

  • Sample Processing :

    • Process samples as described in the microsomal stability assay (centrifugation to remove cell debris and protein).

    • Analyze the supernatant by LC-MS/MS.

Section 3: Bioanalytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard analytical technique for quantifying the disappearance of a parent compound in metabolic stability assays due to its high sensitivity, selectivity, and speed.

Workflow for LC-MS/MS Analysis :

  • Method Development : Optimize MS parameters for the test compound and internal standard by direct infusion, determining the optimal precursor/product ion transitions for Selected Reaction Monitoring (SRM).

  • Chromatography : Develop a rapid gradient reversed-phase HPLC method to separate the analyte from matrix components, ensuring no ion suppression or enhancement occurs.

  • Quantification : Analyze the samples from the time course incubation. The concentration of the parent compound is determined by the peak area ratio of the analyte to the internal standard.

Section 4: Data Analysis and Interpretation

The data from the time course experiment is used to calculate key parameters that define metabolic stability.

  • Calculate Percent Remaining : For each time point, calculate the percentage of the test compound remaining relative to the 0-minute time point.

  • Determine the Rate of Elimination (k) : Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the elimination rate constant, k.[36]

  • Calculate In Vitro Half-Life (t½) : The half-life is the time it takes for 50% of the compound to be metabolized.

    • Formula : t½ = 0.693 / k[38]

  • Calculate In Vitro Intrinsic Clearance (CLint) : Intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize a compound.[23]

    • Formula (Hepatocytes) : CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number)[37][39]

    • Formula (Microsomes) : CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Mass)

Data Presentation

Quantitative results should be summarized in a clear, tabular format for easy comparison between precursors, the final compound, and control compounds.

CompoundAssay Systemt½ (min)CLint (µL/min/mg protein)CLint (µL/min/10⁶ cells)
Precursor A HLM4515.4N/A
This compound HLM>60<11.6N/A
This compound Hepatocytes55N/A12.6
Verapamil (Control) HLM1257.8N/A
Diclofenac (Control) Hepatocytes20N/A34.7

Table 1: Example metabolic stability data. Control compounds with known clearance values are essential for validating assay performance.

Section 5: Visualization of Workflows and Pathways

Visual diagrams are essential for communicating complex experimental processes and metabolic schemes.

Workflow cluster_planning Phase 1: Planning & Prediction cluster_exp Phase 2: In Vitro Experimentation cluster_analysis Phase 3: Analysis & Interpretation P1 Structure Analysis (Identify Metabolic Hotspots) E1 Tier 1: Microsomal Stability Assay P1->E1 Initial Screen E2 Tier 2: S9 Fraction Stability Assay E1->E2 If Phase II metabolism is suspected A1 LC-MS/MS Quantification E1->A1 E3 Tier 3: Hepatocyte Stability Assay E2->E3 For promising candidates E2->A1 E3->A1 A2 Calculate: - % Remaining - t½ - CLint A1->A2 A3 Rank Order Compounds & Make Decisions A2->A3

Caption: Overall workflow for assessing metabolic stability.

Metabolism cluster_phase1 Phase I Metabolism (CYP, FMO) cluster_phase2 Phase II Metabolism Parent 1-(4-Fluoro-3-mercaptophenyl) propan-2-one Oxidation S-Oxidation Products (Sulfoxide, Sulfone) Parent->Oxidation Oxidation Methylation S-Methyl Conjugate Parent->Methylation TPMT, SAM Glucuronidation S-Glucuronide Parent->Glucuronidation UGT, UDPGA

Caption: Predicted metabolic pathways for the core molecule.

Conclusion

Assessing the metabolic stability of this compound and its precursors is a multi-faceted process that combines theoretical prediction with a tiered system of in vitro experimentation. The presence of both a metabolically active thiol group and a stability-enhancing fluorine atom necessitates a comprehensive evaluation using microsomal, S9, and hepatocyte-based assays. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can generate robust and reliable data to characterize the pharmacokinetic potential of their compounds, identify metabolic liabilities, and guide the design of more stable and effective drug candidates.

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  • ResearchGate. (n.d.). Determination of half-life for the estimation of in vitro intrinsic clearance of MINCH in human liver microsomes. Retrieved from [Link]

Sources

Technical Guide: Reactivity of the Mercapto Group in 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of the mercapto group in 1-(4-Fluoro-3-mercaptophenyl)propan-2-one. This analysis is tailored for application scientists and medicinal chemists focusing on covalent inhibitor design, metabolite identification, and synthetic scaffold manipulation.

Executive Summary

This compound represents a highly specialized scaffold in drug discovery, particularly relevant to Targeted Covalent Inhibitors (TCIs) and Metabolite Identification (MetID) standards. Its core reactivity is defined by the 3-mercapto (thiol) moiety , which exhibits a distinct nucleophilic profile modulated by the ortho-fluorine atom.

This guide provides a mechanistic breakdown of the thiol’s acidity, nucleophilicity, and oxidative stability, offering validated protocols for its manipulation without compromising the sensitive phenylacetone tail.

Part 1: Electronic & Structural Analysis

The "Ortho-Fluoro" Effect on Thiol Acidity

The reactivity of the mercapto group in this molecule is not equivalent to a standard thiophenol. The presence of a fluorine atom at the C4 position (ortho to the C3-thiol) fundamentally alters the pKa.

  • Inductive Withdrawal (-I): Fluorine is highly electronegative (

    
    ). Positioned ortho to the thiol, it exerts a strong inductive pull through the 
    
    
    
    -bond framework. This stabilizes the resulting thiolate anion (
    
    
    ) upon deprotonation.
  • Acidity Shift: While unsubstituted thiophenol has a pKa of

    
    , the 3-mercapto-4-fluoro motif shifts the pKa lower (estimated range: 5.8 – 6.1 ).
    
  • Consequence: The thiol exists as a thiolate anion at a lower pH compared to standard aryl thiols. This makes it a superior nucleophile under physiological conditions (pH 7.4) but also a better leaving group in reversible covalent binding scenarios.

Electronic Environment Visualization

The following diagram illustrates the competing electronic vectors affecting the mercapto group's reactivity.

ElectronicEffects cluster_reactivity Reactivity Consequence Molecule 1-(4-Fluoro-3-mercaptophenyl) propan-2-one F_Atom 4-Fluoro Group (-I Inductive Effect) Molecule->F_Atom SH_Group 3-Mercapto Group (Nucleophile) Molecule->SH_Group Ketone Propan-2-one Tail (Electrophilic Center) Molecule->Ketone F_Atom->SH_Group Lowers pKa Thiolate Stabilized Thiolate (RS-) SH_Group->Thiolate Deprotonation (pH > 6.0)

Figure 1: Electronic influence of the ortho-fluorine substituent on thiol acidity and thiolate stability.

Part 2: Nucleophilic Reactivity Profile

Chemoselectivity: Thiol vs. Ketone

The molecule contains two reactive centers: the soft nucleophile (thiol) and the hard electrophile (ketone carbonyl).

  • Soft Electrophiles (Alkyl Halides, Michael Acceptors): The thiolate reacts exclusively.

  • Hard Electrophiles (Acyl Chlorides): Risk of competitive reaction at the ketone (enolization) or O-acylation if conditions are not controlled.

  • Self-Condensation Risk: Strong bases (e.g., NaH, LDA) intended to deprotonate the thiol can trigger aldol condensation of the propan-2-one tail. Recommendation: Use mild bases (e.g.,

    
    , 
    
    
    
    ) in aprotic polar solvents.
Oxidative Instability (Disulfide Formation)

Like all thiophenols, this molecule is prone to oxidative dimerization to form the disulfide:



The ortho-fluorine provides minimal steric protection against this process.
  • Handling: All reactions must be performed under inert atmosphere (

    
     or 
    
    
    
    ).
  • Storage: Store at -20°C. If the material yellows (indication of disulfide), it can be regenerated using Dithiothreitol (DTT) or TCEP .

Part 3: Experimental Protocols

Protocol A: Selective S-Alkylation (Thioether Synthesis)

Objective: Covalent attachment of the scaffold to an alkyl halide (R-X) without affecting the ketone.

  • Preparation: Dissolve 1.0 eq of this compound in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 1.2 eq of Cesium Carbonate (

    
    ) .
    
    • Why: Cs+ promotes the solubility of the thiolate and is mild enough to prevent ketone enolization/polymerization.

  • Alkylation: Add 1.1 eq of the alkyl halide (R-X) dropwise at 0°C under Argon.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass:

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    .
    
Protocol B: Protection for Reductive Amination

Objective: Synthesize amine derivatives (e.g., substituted amphetamines for MetID) without poisoning the catalyst with the free thiol.

Workflow Diagram:

SynthesisWorkflow Start Starting Material (Free Thiol) Step1 Step 1: S-Protection (Benzyl bromide / K2CO3) Start->Step1 Intermediate1 S-Benzyl Intermediate Step1->Intermediate1 Step2 Step 2: Reductive Amination (Amine + NaBH3CN) Intermediate1->Step2 Intermediate2 Protected Amine Step2->Intermediate2 Step3 Step 3: Deprotection (Na / NH3 or Acidic) Intermediate2->Step3 Final Final Product (Amino-Thiol) Step3->Final

Figure 2: Synthetic workflow for modifying the ketone tail while preserving the mercapto group.

Step-by-Step:

  • Protection: React the thiol with Benzyl bromide (BnBr) using Protocol A. The S-Benzyl group is stable to reducing agents.

  • Reductive Amination: React the ketone with the desired amine (e.g., methylamine) and a reducing agent (

    
     or 
    
    
    
    ) in MeOH/DCM.
    • Note: Do not use catalytic hydrogenation (

      
      ) while sulfur is present, as it will poison the catalyst.
      
  • Deprotection: Remove the benzyl group.

    • Method: Dissolving metal reduction (Na in liquid

      
      ) is effective but harsh. Alternatively, use acid-labile protecting groups like Trityl (Trt) initially if mild deprotection (TFA/TIPS) is required.
      

Part 4: Analytical Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight 184.23 g/mol LC-MS parent ion identification.
Predicted pKa (-SH) ~5.8 – 6.1Lower than thiophenol (6.6); indicates high reactivity at pH 7.4.
Appearance Pale yellow oil/solidDarkening indicates oxidation to disulfide.
1H NMR (Thiol)

3.5 – 4.0 ppm (broad s)
Exchangeable with

; often disappears if oxidized.
19F NMR ~ -110 to -120 ppmDiagnostic split signal due to ortho-coupling.

References

  • PubChem. (n.d.). 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one.[1] National Library of Medicine. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Publications. Retrieved from [Link] (Demonstrates ortho-fluorine tolerance in covalent cysteine targeting).

Sources

Methodological & Application

Reductive amination protocols using 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Executive Summary & Chemical Context

This technical guide details the reductive amination of This compound (referred to herein as Compound A ). This substrate presents a specific chemoselective challenge: coupling a ketone with an amine in the presence of a nucleophilic, oxidation-sensitive thiol (mercapto) group and an electron-withdrawing fluorine substituent.

Compound A is a substituted phenylacetone derivative. While the ketone moiety undergoes standard nucleophilic attack by amines, the presence of the free thiol (


) at the meta position dictates the exclusion of standard catalytic hydrogenation methods (e.g., 

), as sulfur acts as a potent catalyst poison. Furthermore, the thiol is susceptible to oxidative dimerization to form disulfides.

Therefore, this guide prioritizes Hydride Transfer Protocols using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide, ensuring high yields while preserving the sulfur functionality.

Strategic Reaction Design

The Catalyst Poisoning Constraint

Standard reductive amination often employs catalytic hydrogenation (


 + Pd, Pt, or Ni). However, for Compound A, this is strictly contraindicated .
  • Mechanism of Failure: Sulfur atoms possess lone pair electrons that bond strongly (chemisorb) to the d-orbitals of transition metals. This blocks the active sites required for hydrogen adsorption, permanently deactivating the catalyst (poisoning).

  • Solution: We utilize stoichiometric boron-hydride reagents which are insensitive to sulfur poisoning.

Reagent Selection: The STAB Advantage
  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild and exhibits high selectivity for imines over ketones. It does not reduce the ketone of Compound A appreciably under the reaction conditions, preventing the formation of the alcohol side-product [1].

  • Titanium(IV) Isopropoxide (

    
    ):  Used as a Lewis acid additive for sterically hindered amines. It acts as a water scavenger, driving the equilibrium toward the imine intermediate before the reducing agent is added [2].
    

Visualizing the Reaction Pathway

The following diagram illustrates the reaction mechanism and the critical decision points for selecting the correct protocol.

G Start Ketone Substrate (Cmpd A) Imine Imine Intermediate (Transient) Start->Imine + Amine - H2O Side_Alc Side Product: Alcohol Start->Side_Alc Non-selective Reduction (NaBH4) Side_Disulf Side Product: Disulfide Dimer Start->Side_Disulf Oxidation (Air/O2) Amine Amine (R-NH2) Amine->Imine Product Target Amine Imine->Product Reduction (STAB) PdC Pd/C Catalyst PdC->Start POISONED by Thiol Group

Figure 1: Reaction pathway highlighting the primary reduction route (Green) and critical failure modes (Red) such as disulfide formation or catalyst poisoning.

Detailed Experimental Protocols

Protocol A: Standard Reductive Amination (STAB Method)

Best for: Primary amines and unhindered secondary amines.

Reagents:

  • Compound A (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv) – Optional, promotes imine formation

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a reaction flask and purge with Nitrogen (

    
    ) or Argon. Crucial: The inert atmosphere prevents oxidative dimerization of the thiol.
    
  • Dissolution: Dissolve Compound A (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

    • Note: This allows the equilibrium to shift toward the imine/iminium species.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 5 minutes.

    • Why: Portion-wise addition controls the mild exotherm and hydrogen evolution.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC or LCMS.

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography.

    • Caution: Avoid using metallic scavengers that might bind the thiol.

Protocol B: Lewis-Acid Mediated Amination (Titanium Method)

Best for: Sterically hindered amines, electron-deficient amines (anilines), or acid-sensitive substrates.

Reagents:

  • Compound A (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) Isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv) or STAB
    
  • Solvent: THF (Anhydrous)

Step-by-Step Procedure:

  • Imine Formation: Under Argon, mix Compound A and Amine in anhydrous THF.

  • Lewis Acid Addition: Add

    
      (1.5 equiv) via syringe.
    
    • Mechanism:[1][2][3][4] The titanium complex coordinates to the ketone oxygen, increasing electrophilicity, and chemically traps the water byproduct, driving the reaction to completion [3].

  • Stirring: Stir at RT for 6–12 hours. (The solution often turns slightly yellow/orange).

  • Reduction:

    • Option 1 (Standard): Add STAB (2.0 equiv) and stir for 12 hours.

    • Option 2 (Stronger): Dilute with absolute ethanol (caution: exothermic), then add

      
        (1.5 equiv).
      
  • Hydrolysis (Critical): Quench by adding water (approx. 1 mL per mmol Ti). A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a Celite pad to remove titanium salts. Rinse with EtOAc.

  • Workup: Proceed with standard extraction and purification.

Process Control & Data Interpretation

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Conversion Equilibrium favors ketone; water present.Switch to Protocol B (Titanium) to scavenge water. Add molecular sieves (3Å).
Alcohol Impurity Reducing agent is too strong or non-selective.Ensure STAB is used, not

(unless in Step 2 of Protocol B). Lower Temp to -10°C.
Dimer (Disulfide) Oxidation of thiol by air.rigorously degas solvents. Maintain positive

pressure. Add DTT (Dithiothreitol) during workup if necessary.
No Reaction Amine is too hindered or non-nucleophilic.Increase Temp to 40°C during imine formation (Protocol B). Use microwave irradiation.
Decision Logic for Protocol Selection

DecisionTree Start Select Amine Type IsPrimary Primary / Unhindered Secondary? Start->IsPrimary IsHindered Hindered / Weak Nucleophile? IsPrimary->IsHindered No ProtoA Use Protocol A (STAB + AcOH) IsPrimary->ProtoA Yes ProtoB Use Protocol B (Ti(OiPr)4) IsHindered->ProtoB Yes

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on amine sterics.

Safety & Handling

  • Thiol Stench: Compound A and its derivatives likely possess a potent sulfur odor. All work must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to neutralize thiol residues on glassware.

  • Hydrogen Evolution: Both STAB and

    
     evolve hydrogen gas upon reaction with acid or protic solvents. Ensure adequate venting.
    
  • Fluorine Chemistry: While the C-F bond is stable, standard precautions for halogenated aromatics apply.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][8][9][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

  • Matlock, P. L. , et al. (1991). Mechanisms of Catalyst Poisoning by Sulfur Species. Studies in Surface Science and Catalysis, 68, 497-504. [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[3][12] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] [Link]

Sources

Technical Application Note: Strategic Utilization of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the strategic utilization of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one (hereafter referred to as 4F-3M-P2P ) as a high-value intermediate in the synthesis of sulfur-containing heterocycles and covalent kinase inhibitors.[1]

Executive Summary & Chemical Profile

This compound is a trifunctional building block characterized by a specific 1,3,4-substitution pattern on the phenyl ring.[1] Unlike its common 2-mercapto isomer (used for direct benzothiophene synthesis), the 3-mercapto variant offers unique orthogonality for Fragment-Based Drug Discovery (FBDD) .[1]

The molecule features three distinct reactive handles:[1]

  • Ketone (C2-Propyl): A handle for reductive amination or Horner-Wadsworth-Emmons olefination.[1]

  • Thiol (C3-Aryl): A highly nucleophilic "soft" center, ideal for S-alkylation, S-arylation, or as a precursor to sulfonyl fluorides (covalent warheads).[1]

  • Fluorine (C4-Aryl): A metabolic blocker that modulates pKa and lipophilicity, critical for CNS penetration and metabolic stability.[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 1-(4-Fluoro-3-sulfanylphenyl)propan-2-one
Molecular Formula C₉H₉FOS
Molecular Weight 184.23 g/mol
Key Functionality Masked Nucleophile (Thiol), Electrophile (Ketone)
Stability Prone to oxidative dimerization (Disulfide formation).[1][2] Store under Argon at -20°C.
Solubility Soluble in DCM, THF, DMSO; Sparingly soluble in water.[1]

Strategic Applications in Drug Design

Application A: Synthesis of 7-Fluoro-Substituted Benzo[b]thiophenes

While the 2-mercapto isomer cyclizes directly, 4F-3M-P2P requires a directed C2-functionalization strategy to access the benzothiophene core.[1] This pathway yields 4-alkyl-7-fluoro-benzo[b]thiophenes , a scaffold observed in novel selective Estrogen Receptor Modulators (SERMs) and specific kinase inhibitors.[1]

Mechanism: The electron-donating effects of the thiol (C3) and the alkyl side chain (C1) synergistically activate the C2 position (ortho to both). This allows for regioselective electrophilic aromatic substitution (e.g., formylation or halogenation) followed by cyclization.[1]

Application B: Covalent Inhibitor "Warhead" Installation

In the design of covalent inhibitors (e.g., targeting EGFR C797S), the thiol group can be selectively alkylated with acrylamides or converted into a sulfonyl fluoride (SuFEx chemistry).[1] The ketone side chain serves as the linker to the solubilizing tail or the hinge-binding motif.[1]

Experimental Protocols

Protocol 1: Handling & Stabilization (Pre-Reaction)

Context: Thiols readily oxidize to disulfides in air, which can inhibit subsequent metal-catalyzed cross-couplings.[1]

  • Degassing: Dissolve the crude 4F-3M-P2P in the reaction solvent (e.g., THF). Sparge with Argon for 15 minutes.

  • Reduction (Optional): If the material appears yellow/cloudy (indicative of disulfide), add 1.1 equivalents of Dithiothreitol (DTT) or TCEP and stir for 30 minutes under inert atmosphere.[1]

  • Protection: For reactions targeting the ketone exclusively, protect the thiol as a Trityl (Trt) or 4-Methoxybenzyl (PMB) thioether.[1]

    • Reagents: Trt-Cl, DIPEA, DCM, 0°C.[1]

Protocol 2: Regioselective Synthesis of 7-Fluoro-4-methylbenzo[b]thiophene

Context: This protocol forces cyclization via the activated C2 position.[1]

Step 1: C2-Formylation (Rieche Formylation) [1]

  • Reagents: Dichloromethyl methyl ether (1.2 eq), TiCl₄ (2.0 eq), DCM, -78°C to 0°C.[1]

  • Procedure:

    • Cool the solution of S-protected 4F-3M-P2P in DCM to -78°C.

    • Add TiCl₄ dropwise (solution turns dark red/brown).[1]

    • Add Dichloromethyl methyl ether dropwise.[1]

    • Warm to 0°C and stir for 2 hours. Quench with ice water.

    • Result: Formation of the 2-formyl intermediate (aldehyde ortho to the side chain).

Step 2: Cyclization (McMurry Coupling or Acid-Catalyzed) [1]

  • Note: Standard McMurry coupling (TiCl₄/Zn) can couple the ketone and aldehyde to form the benzothiophene ring directly.[1]

  • Reagents: TiCl₄ (4 eq), Zn dust (8 eq), THF, Reflux.

  • Procedure:

    • Prepare the Low-Valent Titanium species (LVT) by refluxing TiCl₄ and Zn in THF for 2 hours.

    • Add the keto-aldehyde substrate (dissolved in THF) slowly over 1 hour.

    • Reflux for 12-24 hours.

    • Workup: Cool, hydrolyze with 10% K₂CO₃, filter through Celite, and extract with EtOAc.

  • Yield Target: 55-65% of the fluorinated benzothiophene.

Protocol 3: Chemoselective Reductive Amination (Linear Scaffolds)

Context: Accessing phenethylamine derivatives for receptor profiling.

  • Setup: Charge a flame-dried flask with 4F-3M-P2P (1.0 eq) and the desired Amine (1.1 eq) in anhydrous MeOH.

  • Imine Formation: Add MgSO₄ (anhydrous) or 4Å Molecular Sieves to drive equilibrium.[1] Stir at RT for 4 hours.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 eq) and Acetic Acid (catalytic, pH ~5-6).

    • Critical Control: Avoid NaBH₄ if the thiol is unprotected, as it may reduce disulfides or cause side reactions.[1] NaBH₃CN is milder.[1]

  • Quench: Add sat. NaHCO₃. Extract with DCM.[1]

  • Purification: Flash chromatography (Amine-functionalized silica is recommended to prevent tailing).[1]

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent utility of 4F-3M-P2P, distinguishing between linear functionalization and heterocyclic cyclization.

G Start 1-(4-Fluoro-3-mercaptophenyl) propan-2-one (4F-3M-P2P) Protect S-Protection (Trt/PMB) Start->Protect  Stabilization Path_A Pathway A: Linear Functionalization Protect->Path_A  Ketone Focus Path_B Pathway B: Cyclization (Heterocycle) Protect->Path_B  Ortho-Activation Red_Am Reductive Amination (R-NH2, NaBH3CN) Path_A->Red_Am Prod_A Fluorinated Phenethylamine Scaffold Red_Am->Prod_A  Deprotection Formyl C2-Formylation (TiCl4, Cl2CHOMe) Path_B->Formyl  Regioselective EAS Cyclize McMurry Cyclization (Ti0) Formyl->Cyclize  Intramolecular Coupling Prod_B 7-Fluoro-4-methyl benzo[b]thiophene Cyclize->Prod_B

Figure 1: Divergent synthetic workflows for 4F-3M-P2P.[1] Pathway A yields linear amine scaffolds; Pathway B accesses the benzothiophene core via C2-functionalization.[1]

Safety & Regulatory Compliance

  • Precursor Awareness: While this specific fluorinated/thiolated derivative is a specialized research chemical, it possesses the phenyl-2-propanone (P2P) backbone.[1] Users must verify compliance with local "Analog Acts" or "Controlled Substance Analogue Enforcement Acts" (e.g., US Federal Analog Act) before synthesis or procurement.[1]

  • Thiol Handling: Thiols are potent sensitizers and possess strong odors.[1] All handling must occur in a functioning fume hood.[1] Bleach (Sodium Hypochlorite) should be kept on hand to neutralize spills immediately.[1]

References

  • Benzothiophene Synthesis: Scriven, E. F., & Ramsden, C. A.[1] (Eds.).[1][3][4][5] (2016).[1][5] "Pyrazoles, Indazoles, and Condensed Ring Systems."[1] Comprehensive Heterocyclic Chemistry IV. Elsevier.[1] (General methodologies for McMurry-based benzothiophene synthesis).

  • Thiol Protection Strategies: Wuts, P. G. M. (2014).[1] "Protection for the Thiol Group."[1] Greene's Protective Groups in Organic Synthesis, 5th Ed.[1] John Wiley & Sons.[1]

  • Covalent Inhibitor Design: Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011).[1] "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10(4), 307-317.[1]

  • McMurry Reaction in Heterocycles: Fürstner, A. (2004).[1] "Chemistry of Titanium."[1] Comprehensive Organometallic Chemistry III. (Detailing Ti-mediated carbonyl coupling).

Sources

Scalable production methods for 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 1804286-63-2). This molecule represents a challenging scaffold due to the conflicting electronic demands of the fluorine substituent and the sensitivity of the free thiol (-SH) group to oxidation.

Traditional electrophilic aromatic substitution (e.g., chlorosulfonation) on 4-fluorophenylacetone is discouraged due to poor regioselectivity (competition between position 2 and 3). To ensure regiochemical integrity and process scalability , this guide recommends a modular approach: constructing the phenylacetone skeleton first, followed by a late-stage Palladium-catalyzed C-S cross-coupling to introduce the thiol moiety.

Key Advantages of this Protocol:

  • Regiocontrol: 100% selectivity for the 3-position via brominated precursors.

  • Scalability: Utilizes industrial-standard Henry condensation and Buchwald-Hartwig type coupling.

  • Safety: Mitigates thiol stench and handling risks through protected thioester intermediates.

Safety & Compliance Directive

CRITICAL WARNING:

  • Regulatory Status: The target molecule is a substituted 1-phenylpropan-2-one (P2P). While 4-fluoro-3-mercapto substitution distinguishes it from typical illicit precursors, P2P scaffolds are heavily regulated in many jurisdictions (e.g., US DEA List I, EU Precursor Regulations). Verify all local laws before procurement or synthesis.

  • Thiol Hazards: Aryl thiols possess low odor thresholds and can cause sensitization. All reactions involving free thiols must be performed in a fume hood with a bleach (hypochlorite) scrubber system.

  • HF Potential: While C-F bonds are generally stable, accidental defluorination under harsh reducing conditions can release HF. Use appropriate calcium gluconate safety protocols.

Retrosynthetic Analysis

The logic relies on the "Late-Stage Thiolation" strategy. We disconnect the C-S bond to a bromide precursor, which is robust enough to survive the earlier ketone formation steps.

Retrosynthesis Target 1-(4-Fluoro-3-mercaptophenyl) propan-2-one (Target) Thioester Thioester Intermediate (Protected Thiol) Target->Thioester Hydrolysis BromoKetone 1-(3-Bromo-4-fluorophenyl) propan-2-one Thioester->BromoKetone Pd-Cat. C-S Coupling Nitroalkene 1-(3-Bromo-4-fluorophenyl) -2-nitropropene BromoKetone->Nitroalkene Fe/HCl Reduction Aldehyde 3-Bromo-4-fluorobenzaldehyde (Commercially Available) Nitroalkene->Aldehyde Henry Condensation

Figure 1: Retrosynthetic strategy prioritizing the stability of the C-Br bond until the final functionalization step.

Process Comparison: Route Selection

FeatureRoute A: Direct ChlorosulfonationRoute B: Modular Pd-Coupling (Recommended)
Starting Material 4-Fluorophenylacetone3-Bromo-4-fluorobenzaldehyde
Regioselectivity Poor (Mixture of 2- and 3- isomers)Excellent (Defined by starting material)
Step Count 2 Steps4 Steps
Scalability Low (Purification bottlenecks)High (Crystalline intermediates)
Thiol Protection No (Handling free thiol early)Yes (Thioacetate protected)

Detailed Experimental Protocol

Stage 1: Skeleton Construction (The Henry Reaction)

Objective: Synthesize 1-(3-bromo-4-fluorophenyl)-2-nitropropene.

  • Reagents:

    • 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

    • Nitroethane (5.0 eq, acts as solvent/reagent)

    • Ammonium Acetate (0.2 eq)

  • Procedure:

    • Charge a reactor with 3-Bromo-4-fluorobenzaldehyde and Nitroethane.

    • Add Ammonium Acetate.

    • Heat to reflux (approx. 114°C) for 4–6 hours. Monitor via TLC/HPLC for disappearance of aldehyde.

    • Workup: Cool to room temperature. Isolate the crystallized nitroalkene via filtration.[1] If oil forms, evaporate excess nitroethane and recrystallize from Isopropanol (IPA).

    • Yield Expectation: 85–92% (Yellow needles).

Stage 2: Reductive Hydrolysis to Ketone

Objective: Convert nitroalkene to 1-(3-bromo-4-fluorophenyl)propan-2-one. Note: We use the Iron/HCl method (Bechamp type) which is superior to LiAlH4 for scale as it avoids over-reduction to the alcohol.

  • Reagents:

    • Nitroalkene (from Stage 1)

    • Iron Powder (3.0 eq, 325 mesh)

    • Ferric Chloride (FeCl3) (0.1 eq)

    • Hydrochloric Acid (Conc.[1][2] HCl)

    • Solvent: Toluene / Water mix.

  • Procedure:

    • Suspend Iron powder and FeCl3 in water.

    • Add the Nitroalkene dissolved in Toluene.

    • Slowly add HCl while maintaining temperature at 60–80°C (Exothermic!).

    • Reflux for 4 hours.[3] The nitro group is reduced to an enamine/imine which hydrolyzes to the ketone in situ.

    • Workup: Filter off iron sludge (Celite). Separate organic layer.[1] Wash with brine. Dry over MgSO4.

    • Purification: Vacuum distillation is recommended to obtain the pure brominated ketone.

    • Yield Expectation: 70–80%.

Stage 3: Palladium-Catalyzed Thiolation (The Critical Step)

Objective: Convert the Aryl Bromide to a Thioacetate (Protected Thiol). Mechanism: Buchwald-Hartwig Cross-Coupling.

  • Reagents:

    • Bromo-ketone intermediate (1.0 eq)

    • Potassium Thioacetate (KSAc) (1.2 eq)

    • Catalyst: Pd₂(dba)₃ (1.0 mol%)

    • Ligand: Xantphos (2.0 mol%)

    • Base: Diisopropylethylamine (DIPEA) (2.0 eq) - Optional, helps stabilize.

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Inert Atmosphere: Purge reactor with Nitrogen/Argon. This is non-negotiable; Pd catalysts and thiols are oxygen-sensitive.

    • Dissolve Catalyst and Ligand in Dioxane; stir for 10 mins to form the active complex.

    • Add the Bromo-ketone and Potassium Thioacetate.

    • Heat to 100°C for 12–16 hours.

    • Monitoring: HPLC should show conversion of the Bromide (Rt ~ X min) to the Thioester (Rt ~ Y min).

    • Workup: Filter through a silica plug to remove Pd. Concentrate filtrate.[1]

    • Result: 1-(3-acetylthio-4-fluorophenyl)propan-2-one.

Stage 4: Deprotection to Free Thiol

Objective: Hydrolysis of the thioester to the final product.

  • Reagents:

    • Thioester intermediate.[4]

    • Ammonium Hydroxide (NH4OH) or mild NaOH.

    • Solvent: Methanol (degassed).

  • Procedure:

    • Dissolve thioester in degassed Methanol.

    • Add base at 0°C. Stir for 30 mins.

    • Acidification: Carefully acidify with dilute HCl to pH 4-5.

    • Extraction: Extract with Dichloromethane (DCM).

    • Odor Control: Wash glassware with 5% Bleach solution immediately.

    • Final Isolation: Evaporate solvent to yield the target oil/solid.

    • Storage: Store under Argon at -20°C to prevent disulfide formation.

Analytical Validation (Self-Validating System)

To ensure the protocol is working, verify these checkpoints:

CheckpointMethodAcceptance Criteria
Intermediate 1 (Nitroalkene) 1H NMRDistinct alkene proton singlet at ~8.0 ppm.
Intermediate 2 (Bromo-Ketone) IR SpectroscopyStrong Carbonyl stretch at ~1715 cm⁻¹. Absence of N-O stretches.
Thiol Incorporation 13C NMRAppearance of C-S carbon signal (~130-140 ppm region).
Final Purity HPLC-MSMass peak [M+H]+ = 185.23 (Calculated). Absence of disulfide dimer [M-S-S-M].

Visual Workflow

Workflow Step1 Step 1: Henry Rxn (Aldehyde + Nitroethane) Step2 Step 2: Fe Reduction (Nitro -> Ketone) Step1->Step2 85% Yield Step3 Step 3: Pd-Coupling (Br -> SAc) Step2->Step3 75% Yield Step4 Step 4: Hydrolysis (SAc -> SH) Step3->Step4 90% Yield

Figure 2: Linear workflow with estimated step yields based on standard literature for analogous P2P derivatives.

References

  • Palladium-Catalyzed C-S Coupling: Murata, M., & Buchwald, S. L. (2004).[5] "A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines." Tetrahedron, 60(34), 7397-7403. Link

  • P2P Synthesis Overview: "Phenylacetone: Synthesis of Phenyl-2-Propanone." Scribd / Industrial Chemistry Archives. Link

  • Thiol Protection Strategies: "Synthesis of 4-mercapto-phenyl-acetic acid." PrepChem. Link

  • Target Molecule Data: "1-(4-Fluoro-3-mercaptophenyl)propan-1-one (and isomers)." ChemicalBook CAS Database. Link

  • Safety in Fluorine Chemistry: "Fluoroalkane and perfluoroalkane synthesis." Organic Chemistry Portal. Link

Sources

Troubleshooting & Optimization

Removing impurities from 1-(4-Fluoro-3-mercaptophenyl)propan-2-one reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Executive Summary

You are dealing with This compound , a sensitive keto-thiol intermediate.[1] This molecule presents a "perfect storm" of purification challenges:

  • Oxidative Instability: The thiophenol moiety readily dimerizes to the disulfide (Bis[2-fluoro-5-(2-oxopropyl)phenyl]disulfide) upon exposure to air.[1]

  • Base Sensitivity: The ketone (phenylacetone backbone) is prone to aldol condensation or polymerization under the basic conditions typically used to extract thiols.

  • Chromatographic Streaking: The acidic thiol interacts with metal oxides in standard silica gel, leading to poor separation and on-column oxidation.[1]

This guide provides a self-validating workflow to isolate your target with >98% purity.

Part 1: The "Red Alert" — Disulfide Contamination

User Query: "My product is solidifying into a waxy solid or showing a mass peak at [2M-2]. How do I revert the disulfide back to the thiol without reducing the ketone?"

Diagnosis: You have significant disulfide contamination.[1][2] This is the thermodynamic sink for all thiols in air. Standard reducing agents like Sodium Borohydride (


) are forbidden  here because they will reduce your ketone to an alcohol.[1]

Protocol: Selective Zinc/Acid Reduction This method relies on the high reduction potential of Zinc in acidic media, which cleaves the S-S bond but leaves the ketone intact (unlike stronger hydride donors).

Reagents:

  • Zinc Dust (activated)[1][3]

  • Glacial Acetic Acid (AcOH)[1]

  • Degassed Ethyl Acetate[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude mixture (containing disulfide impurities) in minimal Glacial Acetic Acid. If solubility is poor, add Ethyl Acetate (1:1 ratio).[1]

  • Activation: Add 3-5 equivalents of Zinc dust.

  • Reaction: Heat to 60°C under an Argon atmosphere for 1-2 hours.

    • Validation: Monitor via TLC.[1][2] The disulfide is typically less polar (higher

      
      ) than the thiol. The spot should migrate downwards as the reaction proceeds.
      
  • Filtration: Cool to room temperature. Filter off excess Zinc through a pad of Celite under a blanket of Nitrogen.

  • Workup: Dilute with degassed Ethyl Acetate. Wash with cold water (3x) to remove acetic acid.[1]

    • Critical: Do NOT wash with strong base (NaOH) to neutralize, as this will deprotonate the thiol and promote rapid re-oxidation. Use saturated

      
       or dilute 
      
      
      
      only if necessary, and work quickly.

Part 2: Chromatography Troubleshooting

User Query: "I lose half my mass on the column, and the product streaks. The fractions turn yellow immediately."

Diagnosis: Standard silica gel contains trace metals (Fe, Al) that catalyze the oxidation of thiols to disulfides inside the column. Furthermore, the slightly acidic thiol (


) drags on neutral silica.

Solution: The "Acidic/Anoxic" Column You must modify the stationary phase to suppress ionization and metal catalysis.

Data: Solvent System Compatibility

Solvent SystemSuitabilityNotes
Hexane/EtOAc ModerateStandard, but requires degassed solvents.[1]
DCM/Methanol Poor Methanol often contains dissolved

; promotes streaking.[1]
Toluene/EtOAc Excellent Aromatic stacking improves separation of the aryl thiol.
+ 0.1% Acetic Acid Critical Keeps thiol protonated (

), preventing streaking.[1]

Protocol: Running the Column

  • Slurry Preparation: Slurry silica gel in your eluent (e.g., Hexane/EtOAc + 0.1% AcOH).[1]

  • Degassing: Bubble Nitrogen through the slurry for 15 minutes before packing.

  • Loading: Load the sample as a concentrated liquid (avoid dry loading on silica if possible to minimize surface area exposure).[1]

  • Elution: Run the column fast using Nitrogen pressure (Flash Chromatography). Do not let the column run dry.

  • Collection: Collect fractions into flasks already containing a trace of acid or under Argon.

Part 3: Metal Scavenging (Catalyst Removal)

User Query: "The oil is dark brown/green even after a column. I used a Pd/Cu catalyst in the previous step."

Diagnosis: Thiophenols are excellent ligands.[1] They are likely sequestering trace catalyst metals, forming colored complexes that are soluble in organic solvents.[1]

The "Chelation Wash" Technique: Standard EDTA washes often fail because the Thiol-Metal bond is stronger than the EDTA-Metal bond.

Protocol:

  • Reagent: Use TMT (Trimercaptotriazine) or a resin-bound scavenger like QuadraSil™ MP .[1]

  • Application:

    • Resin: Add 5 wt% scavenger resin to your organic phase.[1] Stir for 4 hours at room temperature. Filter.

    • TMT:[1][4] Wash the organic phase with an aqueous solution of TMT (sodium salt). The TMT-Metal complex will precipitate or stay in the aqueous phase.

Part 4: Logic & Visualization

Workflow: The Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture (this compound) Analysis Analyze Purity (TLC / LCMS) Start->Analysis Decision1 Impurity Type? Analysis->Decision1 Disulfide Disulfide Dimer (M+M Impurity) Decision1->Disulfide Dimer Detected Metal Colored/Metal Residue (Pd/Cu/Fe) Decision1->Metal Color Persists Streaking Streaking on TLC Decision1->Streaking Poor Separation Action_Red Zn / AcOH Reduction (Selective for S-S) Disulfide->Action_Red Action_Scav TMT or Resin Scavenger (Remove Metals) Metal->Action_Scav Action_AcidCol Acidic Silica Column (+0.1% AcOH) Streaking->Action_AcidCol Action_Red->Analysis Re-check Action_Scav->Analysis Re-check Final Pure Thiol Store under Argon @ -20°C Action_AcidCol->Final

Caption: Decision matrix for identifying and treating specific impurity classes in keto-thiol synthesis.

Mechanism: The Oxidative Cycle

OxidativeCycle Thiol Target Thiol (R-SH) Radical Thiyl Radical (R-S•) Thiol->Radical Oxidation (Air) Disulfide Disulfide Impurity (R-S-S-R) Radical->Disulfide Dimerization Reduction Zn / AcOH (Restoration) Disulfide->Reduction Cleavage Air O2 / Base / Metals Air->Thiol Reduction->Thiol Regeneration

Caption: The cycle of thiol oxidation and the restorative pathway using Zinc reduction.

References & Authoritative Sources

  • Disulfide Reduction (Zn/AcOH):

    • Source:Organic Syntheses, Coll.[1][5] Vol. 5, p. 139 (1973). This foundational text details the reduction of sulfonyl chlorides and disulfides using Zinc/Acid, a method transferable to sensitive keto-thiols.

    • URL:[1]

  • Handling Air-Sensitive Thiols:

    • Source: Sigma-Aldrich Technical Bulletin AL-134, "Handling Air-Sensitive Reagents."[1][6] Provides the gold standard for inert atmosphere techniques required during the workup of this molecule.

    • URL:[1]

  • Purification of Laboratory Chemicals:

    • Source: Armarego, W. L. F. Purification of Laboratory Chemicals. (Standard reference for solvent degassing and silica gel preparation).

    • Context: Specifically the section on "Purification of Mercaptans and Thiols" which recommends distillation under reduced pressure or conversion to lead/mercury salts (historical) or silver salts (modern modification) for purification.

  • Selective Reduction (KIPBH):

    • Source: Brown, H. C., et al. "Selective Reduction of Disulfides to Thiols with Potassium Triisopropoxyborohydride."[7] J. Org.[1] Chem.

    • Context: Validates that specific borohydrides can reduce disulfides without touching ketones, though Zn/AcOH is preferred for cost/simplicity.[1]

Sources

Technical Support Center: Purification of Fluorinated Mercaptophenyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated mercaptophenyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by this class of compounds. The trifunctional nature of these molecules—a fluorinated aromatic ring, a ketone, and a mercaptan—introduces a confluence of potential issues during purification. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you achieve the desired purity for your compounds.

I. Understanding the Core Purification Challenges

The primary difficulties in purifying fluorinated mercaptophenyl ketones stem from the interplay of their functional groups:

  • The Fluorinated Aromatic Ring: The presence of fluorine atoms alters the electronic properties and polarity of the aromatic ring, which can lead to the formation of regioisomeric byproducts during synthesis (e.g., ortho vs. para acylation) that are often difficult to separate due to their similar polarities.[1]

  • The Ketone Group: The polar carbonyl group increases the overall polarity of the molecule, influencing its solubility and interaction with chromatographic stationary phases.

  • The Mercapto Group (-SH): The thiol is arguably the most problematic functionality. It is susceptible to atmospheric oxidation, which leads to the formation of disulfide dimers.[2][3][4] This not only results in the loss of the target compound but also introduces a significant and often hard-to-remove impurity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing a fluorinated mercaptophenyl ketone via Friedel-Crafts acylation?

A1: The impurity profile is typically dominated by three main categories:

  • Regioisomers: The Friedel-Crafts acylation of a substituted fluorobenzene derivative will likely yield a mixture of ortho and para isomers.[5] The para isomer is generally the major product due to reduced steric hindrance, but the ortho isomer is almost always a significant byproduct. Their similar polarities make them challenging to separate by standard column chromatography.

  • Unreacted Starting Materials: Incomplete reactions will leave residual fluorinated thiophenol and acylating agent in your crude product.

  • Oxidation Byproducts: The primary oxidation product is the corresponding disulfide, formed by the coupling of two mercaptan molecules. This is especially prevalent during work-up and purification if precautions are not taken to exclude air.[6]

Q2: My crude product is a yellow or brown oil, but the literature reports a white solid. What is the likely cause?

A2: A discolored, oily product often points to the presence of residual Lewis acid catalyst from the Friedel-Crafts reaction or other colored impurities.[5] It could also indicate some degradation of the product. Thoroughly quenching the reaction and washing the organic phase during work-up is crucial. If the color persists, column chromatography is usually effective at removing these baseline impurities.

Q3: I'm seeing a significant amount of a higher molecular weight byproduct in my mass spectrum analysis. What is it?

A3: This is very likely the disulfide dimer. The molecular weight will be double that of your target compound, minus two hydrogen atoms. The formation of this byproduct is a strong indication that your thiol is oxidizing during the reaction, work-up, or purification.

Q4: Should I use a protecting group for the thiol during synthesis?

A4: Using a protecting group for the thiol is a highly recommended strategy to prevent the formation of disulfides and other side reactions. The triphenylmethyl (trityl, Trt) group is a common choice for protecting thiols.[7] It is stable under Friedel-Crafts conditions and can be removed under acidic conditions after the acylation is complete. This approach adds extra steps to your synthesis but can significantly simplify purification.

III. Troubleshooting Guides

This section provides structured guidance for common issues encountered during the purification of fluorinated mercaptophenyl ketones.

Guide 1: Column Chromatography

Column chromatography is the most common technique for purifying these compounds. However, their multifunctional nature can lead to several challenges.

Issue 1: Poor Separation of Ortho and Para Isomers

  • Possible Cause: The polarity difference between the isomers is insufficient for separation with the chosen solvent system.

  • Troubleshooting Steps:

    • Optimize the Solvent System with TLC: Before running a column, meticulously screen for an optimal eluent using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[8][9] Aim for a solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired product and shows some separation between the isomeric spots.[5]

    • Use a Less Polar Solvent System: A common mistake is to use a solvent system that is too polar, causing all compounds to elute too quickly. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution).

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina. Alumina can offer different selectivity, especially for compounds with varying degrees of hydrogen bonding capability.

    • Employ High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a C18 or phenyl-hexyl column may be necessary.[1]

Parameter Recommendation for Isomer Separation
Stationary Phase Silica Gel (standard), Alumina (alternative)
Mobile Phase (TLC) Start with 5-20% Ethyl Acetate in Hexanes
Elution Technique Slow gradient elution

Issue 2: Tailing or Streaking of the Product on the Column

  • Possible Cause 1: The compound is too polar for the eluent, leading to strong interaction with the silica gel.

    • Solution: Gradually increase the polarity of the eluent. Adding a small amount of a more polar solvent like acetone or methanol (1-5%) can help.[10]

  • Possible Cause 2: The thiol group is interacting with the acidic silica gel, or oxidation to the disulfide is occurring on the column.

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine. This can be done by adding ~1% triethylamine to the eluent.

      • Work Quickly and Under Inert Atmosphere: Pack and run the column under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

Issue 3: Low Recovery of the Product from the Column

  • Possible Cause: The product is irreversibly adsorbed onto the silica gel, or it has oxidized on the column.

  • Troubleshooting Steps:

    • Check for Disulfide Formation: Analyze the fractions that do elute for the presence of the disulfide. If present, this indicates on-column oxidation.

    • Flush the Column: After your expected product has eluted, flush the column with a very polar solvent (e.g., 10% methanol in ethyl acetate) to see if any material was strongly retained.

    • Use a Protected Thiol: This is the most robust solution. If you protect the thiol as an S-trityl ether, the compound will be less polar and not prone to oxidation, making chromatography much more straightforward.

G cluster_0 Column Chromatography Workflow start Crude Product tlc TLC Solvent Screening (e.g., Hexanes/EtOAc) start->tlc pack Pack Column (Silica Gel) tlc->pack load Load Sample pack->load elute Elute with Optimized Solvent System load->elute collect Collect & Analyze Fractions (TLC) elute->collect combine Combine Pure Fractions & Evaporate collect->combine end Pure Product combine->end

Caption: A typical workflow for column chromatography purification.

Guide 2: Recrystallization

Recrystallization can be an excellent method for obtaining highly pure crystalline material, but finding the right solvent system is key.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

  • Possible Cause: The compound is melting in the hot solvent before it dissolves, or the solution is too concentrated.

  • Troubleshooting Steps:

    • Use a Two-Solvent System: This is often the most effective approach for polar aromatic compounds.[11][12] Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, like acetone or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (one in which it is poorly soluble, like hexanes or water) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

    • Lower the Temperature: If using a single solvent, ensure the boiling point of the solvent is lower than the melting point of your compound.

    • Use a More Dilute Solution: Start with more solvent to ensure the compound fully dissolves before reaching its melting point.

Issue 2: No Crystals Form Upon Cooling

  • Possible Cause: The solution is not supersaturated, or nucleation has not been initiated.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (if available) to the solution.

    • Reduce the Volume: Slowly evaporate some of the solvent to increase the concentration of your compound.

    • Cool to a Lower Temperature: If cooling to room temperature is unsuccessful, try placing the flask in an ice bath or a refrigerator.

Solvent System Comments
Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol and add water until cloudy.
Acetone/Hexanes A versatile system. Dissolve in acetone and add hexanes.[11]
Ethyl Acetate/Hexanes Another common and effective choice.
Toluene Can be effective for aromatic compounds.
Guide 3: Handling Thiol Oxidation

Issue: Disulfide formation is observed before, during, or after purification.

  • Preventative Measures:

    • Inert Atmosphere: Handle the crude product and perform purification steps under an inert atmosphere (nitrogen or argon) whenever possible.

    • Degassed Solvents: Use solvents that have been degassed by bubbling an inert gas through them to remove dissolved oxygen.

    • Add a Reducing Agent: In some cases, a small amount of a reducing agent can be added during work-up, although this can complicate purification.

  • Remediation:

    • Reduction of the Disulfide: If a significant amount of the disulfide has formed, it can sometimes be reduced back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by another purification step. This is often more trouble than preventing its formation in the first place.

G cluster_1 Troubleshooting Purification Issues start Crude Product Impure check_isomers Isomer Separation Issue? start->check_isomers check_oxidation Oxidation (Disulfide)? check_isomers->check_oxidation No optimize_chrom Optimize Chromatography: - Slower Gradient - Different Solvent/Stationary Phase check_isomers->optimize_chrom Yes check_recovery Low Recovery? check_oxidation->check_recovery No inert_atmosphere Use Inert Atmosphere & Degassed Solvents check_oxidation->inert_atmosphere Yes change_method Switch to Recrystallization or use a Protected Thiol check_recovery->change_method Yes end Pure Product check_recovery->end No optimize_chrom->end use_protection Use Thiol Protecting Group (e.g., S-Trityl) use_protection->end inert_atmosphere->use_protection change_method->end

Caption: A decision tree for troubleshooting common purification problems.

IV. Purity Assessment

Confirming the purity of your final product is a critical step. A combination of techniques is recommended.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the overall structure and can be used to identify impurities if their signals are distinct from the product.

    • ¹⁹F NMR: This is a powerful tool for fluorinated compounds.[13] Each unique fluorine environment will give a distinct signal, and the chemical shifts are very sensitive to the electronic environment.[14][15] This can help confirm the regiochemistry (ortho vs. para) and detect any fluorine-containing impurities. The typical chemical shift range for aromatic fluorides (Ar-F) is between +80 to +170 ppm relative to CFCl₃.[16]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of your compound, confirming its identity.

    • Can detect impurities, including the disulfide dimer.

    • The fragmentation pattern of aryl sulfides can be complex but often involves cleavage of the alkyl-sulfur bond or the aryl-sulfur bond.[17][18][19][20]

  • Thin Layer Chromatography (TLC):

    • A quick and easy way to assess purity. A pure compound should ideally show a single spot. Run the sample in a few different solvent systems to be confident.

V. Detailed Protocols

Protocol 1: Purification via Flash Column Chromatography
  • Preparation:

    • Choose an appropriate column size based on the amount of crude material (typically use 20-50 times the weight of adsorbent to sample).[15]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a small layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent, collecting fractions.

    • Gradually increase the polarity of the eluent as the column runs.

  • Analysis:

    • Spot each fraction on a TLC plate to monitor the separation.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification via Recrystallization (Two-Solvent Method)
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the "good" solvent (e.g., acetone) dropwise at room temperature until the solid just dissolves.

  • Precipitation:

    • Slowly add the "poor" solvent (e.g., hexanes) with swirling until the solution remains persistently cloudy.

  • Redissolution:

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Gently heat the flask to ensure everything is in solution.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under vacuum.

Protocol 3: Deprotection of an S-Trityl Group
  • Reaction:

    • Dissolve the S-trityl protected fluorinated mercaptophenyl ketone in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (typically 2-10 equivalents) to the solution at room temperature.[7]

  • Monitoring:

    • Monitor the reaction by TLC until the starting material is consumed (usually 1-4 hours).

  • Work-up:

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution and purify the resulting free thiol by column chromatography or recrystallization as described above. The triphenylmethanol byproduct is typically easy to separate.[7]

VI. References

  • Bowie, J. H., & Williams, D. H. (1965). THE MASS SPECTRA OF ALKYL ARYL SULPHIDES, DIARYL DISULPHIDES AND ALKYL ARYL SULPHONES. Journal of the Chemical Society B: Physical Organic, 386-392.

  • BenchChem. (2025). Technical Support Center: Purification of Cyclopropyl 2-(4-fluorophenyl)ethyl ketone.

  • Scribd. Mass Spectrometry Fragmentation Patterns.

  • Dooley, J. E., & Kendall, R. F. Mass Spectra and Analytical Correlations for a Series of Alkyl Aryl Sulfides. CDC Stacks.

  • University of Colorado Boulder. Thin Layer Chromatography (TLC).

  • Williamson, K. L., & Minard, R. (n.d.). Recrystallization.

  • Lee, C. F., et al. (2004). In Situ Deprotection and Assembly of S-Tritylalkanethiols on Gold Yields Monolayers Comparable to Those Prepared Directly from Alkanethiols. Langmuir, 20(20), 8755–8762.

  • BenchChem. (2025). Application Notes and Protocols: Experimental Conditions for Trityl Group Deprotection.

  • University of California, Davis. Mass Spectrometry: Fragmentation.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1127 - Removal of S-Trityl Groups.

  • da Silva, A. J. M., et al. (2016). LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Tetrahedron Letters, 57(29), 3216-3218.

  • Cappellin, L., et al. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Journal of Mass Spectrometry, 48(6), 647-657.

  • Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification.

  • University of Mississippi. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. eGrove.

  • Landgrebe, J. A. (1981). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 58(8), 643.

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Aromatic Compounds.

  • Columbia University. Crystallization Solvents.pdf.

  • BGD Group. (2011). TLC Developing System.

  • Powers, D. C., & Ritter, T. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 84(16), 10179–10184.

  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

  • Lambert, T. H., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons.

  • Sigma-Aldrich. Friedel–Crafts Acylation.

  • OperaChem. (2024). TLC-Thin Layer Chromatography.

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).

  • ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

  • Chen, H., et al. (2007). Aryl methylene ketones and fluorinated methylene ketones as reversible inhibitors for severe acute respiratory syndrome (SARS) 3C-like proteinase. Bioorganic & Medicinal Chemistry, 15(21), 6685-6693.

  • University of Ottawa. 19Flourine NMR.

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.

  • Sanz, R., et al. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Synthesis, 2002(06), 856-858.

  • Al-Masoudi, W. A. (2021). Practical Approach for the Identification of Functional Groups in Organic Compounds. Progress in Chemical and Biochemical Research, 4(2), 126-136.

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2, 45-54.

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Azizi, N., & Gholibeglo, E. (2012). Simple and efficient oxidation of thiols to disulfides using SnO2 nanostructures. Journal of Chromatography & Separation Techniques, 3(5).

  • StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions.

  • Organic Chemistry Portal. Friedel-Crafts Acylation.

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.

  • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.

  • RK Vision Academy. Purification, Classification and Nomenclature of Organic compounds.

  • Kim, M., et al. (2005). Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis. Environmental Science & Technology, 39(17), 6881-6886.

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing.

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Validation & Comparative

A Senior Application Scientist's Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FTIR Spectroscopy of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Intermediates and active pharmaceutical ingredients (APIs) must be rigorously characterized to ensure identity, purity, and consistency. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for this purpose, providing a rapid, non-destructive, and highly informative molecular fingerprint. This guide provides an in-depth analysis of the FTIR characteristic peaks for This compound , a substituted aryl ketone with functional groups of significant interest in medicinal chemistry.

This document moves beyond a simple cataloging of peaks. It is designed to equip researchers, scientists, and drug development professionals with the causal logic behind spectral features, a robust experimental protocol, and a comparative framework against structurally relevant alternatives. By understanding why peaks appear at specific wavenumbers, researchers can more confidently interpret spectra of related compounds and identify potential impurities or structural modifications.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound combines several key functional groups on a single scaffold. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.

Figure 1: Chemical structure of this compound.

The primary vibrational modes expected in its FTIR spectrum are:

  • C=O (Ketone) Stretch: This will be a strong, sharp absorption. Because the carbonyl group is conjugated with the aromatic ring, its frequency will be lower than that of a simple aliphatic ketone (typically ~1715 cm⁻¹)[1][2].

  • S-H (Thiol) Stretch: This absorption is characteristically weak to medium in intensity and appears in a relatively uncongested region of the spectrum[3].

  • C-F (Aryl Fluoride) Stretch: This bond gives rise to a strong absorption in the fingerprint region[4].

  • Aromatic C=C Stretches: The benzene ring will exhibit several stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanone side chain will be found just below 3000 cm⁻¹[5][6].

  • C-H Bends: Aromatic out-of-plane (oop) C-H bending vibrations in the lower fingerprint region (900-675 cm⁻¹) are diagnostic of the ring's substitution pattern.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is fundamentally dependent on proper sample preparation and data acquisition. Attenuated Total Reflectance (ATR) is the preferred method for a solid powder like this compound due to its speed, ease of use, and minimal sample preparation.[7][8]

G cluster_prep Sample Preparation & Setup cluster_acq Sample Analysis cluster_proc Data Processing start Start clean_atr Clean ATR Crystal (e.g., with isopropanol) start->clean_atr collect_bkg Collect Background Spectrum (Clean crystal, anvil down) clean_atr->collect_bkg place_sample Place Small Amount of Sample on ATR Crystal collect_bkg->place_sample apply_pressure Apply Consistent Pressure with Anvil place_sample->apply_pressure collect_spectrum Collect Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) apply_pressure->collect_spectrum atr_correction Apply ATR Correction (Software-based) collect_spectrum->atr_correction baseline_correction Perform Baseline Correction (If necessary) atr_correction->baseline_correction peak_pick Peak Picking & Annotation baseline_correction->peak_pick finish End: Interpretable Spectrum peak_pick->finish

Figure 2: Standard workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize. Purge the sample compartment with dry air or nitrogen if available to minimize interference from atmospheric water and CO₂.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection: With the clean, empty ATR accessory in place, lower the pressure anvil and collect a background spectrum. This critical step measures the instrument's response and any ambient atmospheric absorptions, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.

  • Pressure Application: Lower the anvil onto the sample to ensure firm, uniform contact between the powder and the crystal surface. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting interferogram is automatically Fourier-transformed into a spectrum. Apply a software-based ATR correction to account for the variation in penetration depth with wavelength. Perform a baseline correction if the baseline is sloped or uneven.

  • Post-Analysis Cleaning: Thoroughly clean the sample from the ATR crystal and anvil using a suitable solvent.

Predicted FTIR Spectrum: A Detailed Peak Assignment

Based on established group frequencies and the electronic effects of the substituents, the following table summarizes the predicted characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityRationale & Commentary
3100 - 3010Aromatic C-H StretchMedium - WeakPeaks in this region confirm the presence of C-H bonds directly attached to the phenyl ring.[5]
2980 - 2870Aliphatic C-H StretchMedium - WeakAsymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂) groups in the propanone side chain.[3]
~2560S-H Stretch (Thiol)WeakThis is a highly characteristic peak for the mercapto group. Its intensity is inherently low, but it appears in an otherwise clear spectral window, making it a key diagnostic feature.[3][9]
~1680C=O Stretch (Aryl Ketone)Strong, SharpConjugation with the phenyl ring lowers this frequency from the typical ~1715 cm⁻¹ of aliphatic ketones.[2][10] The electron-withdrawing fluoro group may slightly increase this frequency compared to unsubstituted acetophenone.
1590, 1500, 1450C=C Stretch (Aromatic Ring)Medium - StrongThese absorptions are characteristic of the benzene ring itself and confirm its presence.[6]
~1250C-F Stretch (Aryl Fluoride)StrongThe C-F stretch gives a very strong, characteristic band. Its exact position is sensitive to the electronic environment.[4]
1300 - 1230C-C-C StretchModerateAsymmetric stretching of the C-CO-C group in the ketone moiety.[1]
900 - 675Aromatic C-H Bend (Out-of-Plane)Medium - StrongThe specific pattern of these bands is highly diagnostic of the 1,2,4-trisubstitution pattern on the aromatic ring.

Comparative Analysis: The Influence of Substituents

To fully appreciate the spectral features of the target molecule, it is instructive to compare its predicted spectrum with those of simpler, structurally related compounds. This comparison highlights how each functional group influences the overall FTIR fingerprint.

Comparison Compounds:

  • Acetophenone: The parent aryl ketone, providing a baseline for the C=O stretch.

  • 4-Fluoroacetophenone: Isolates the electronic effect of the fluorine substituent on the ring and carbonyl group.

  • Thiophenol: A simple aromatic thiol to observe the S-H stretch in isolation.

Functional GroupAcetophenone4-FluoroacetophenoneThiophenolThis compound (Predicted)
S-H Stretch AbsentAbsent~2555 cm⁻¹~2560 cm⁻¹ (Weak)
C=O Stretch ~1685 cm⁻¹[1]~1690 cm⁻¹Absent~1680 cm⁻¹ (Strong)
C-F Stretch Absent~1235 cm⁻¹Absent~1250 cm⁻¹ (Strong)
Aromatic C=C ~1600, 1580 cm⁻¹~1600, 1590 cm⁻¹~1580 cm⁻¹~1590, 1500 cm⁻¹

Discussion of Spectral Shifts:

  • S-H Stretch: The most obvious difference is the appearance of the weak S-H stretch around 2560 cm⁻¹ in the target molecule and thiophenol, a definitive marker for the mercapto group.[3][11]

  • C=O Stretch: The C=O stretch in acetophenone is found around 1685 cm⁻¹.[1] In 4-fluoroacetophenone, the electron-withdrawing nature of fluorine via the inductive effect slightly increases the bond order of the carbonyl, shifting the peak to a slightly higher wavenumber (~1690 cm⁻¹). For our target molecule, the presence of the electron-donating mercapto group ortho to the ketone-bearing side chain (and meta to the fluorine) introduces competing electronic effects. The predicted value of ~1680 cm⁻¹ reflects a balance of these influences, dominated by the conjugation effect.

  • C-F Stretch: The strong absorption around 1250 cm⁻¹ is a clear indicator of the aryl-fluoride bond, absent in acetophenone and thiophenol.[4]

Conclusion

The FTIR spectrum of this compound is defined by a unique combination of characteristic peaks that, when analyzed together, provide unambiguous structural confirmation. The key diagnostic features for researchers to focus on are:

  • A strong, sharp carbonyl (C=O) absorption around 1680 cm⁻¹ , indicating a conjugated aryl ketone.

  • A weak but distinct thiol (S-H) stretch near 2560 cm⁻¹ , confirming the presence of the mercapto group.

  • A strong carbon-fluorine (C-F) stretch in the 1250 cm⁻¹ region , identifying the aryl fluoride moiety.

  • A complex pattern of C-H out-of-plane bending bands below 900 cm⁻¹, which can be used to confirm the 1,2,4-trisubstitution pattern of the aromatic ring.

This guide provides the foundational knowledge to not only identify this specific compound but also to interpret the spectra of related derivatives encountered during drug discovery and development. By understanding the interplay of electronic and structural effects on vibrational frequencies, scientists can leverage FTIR spectroscopy to its full potential as a rapid and powerful analytical tool.

References

Sources

A Comparative Analysis of the Reactivity of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate a compound's physicochemical and pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth comparative analysis of the reactivity of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one and its non-fluorinated analog, 1-(3-mercaptophenyl)propan-2-one. Through a combination of theoretical principles and detailed experimental protocols, we will explore how the presence of a fluorine atom alters the chemical behavior of the adjacent thiol group, a common nucleophilic functional group in many biologically active molecules. This understanding is critical for researchers and scientists engaged in the rational design of targeted covalent inhibitors and other therapeutic agents where precise control of reactivity is paramount.

Theoretical Framework: The Electronic Influence of Fluorine

The reactivity of the thiol group (-SH) in these compounds is primarily dictated by its nucleophilicity, which is in turn governed by the electron density on the sulfur atom. The introduction of a fluorine atom onto the aromatic ring introduces a fascinating interplay of two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect through the sigma (σ) bond framework of the aromatic ring.[1] This effect decreases the electron density on the adjacent carbon atoms and, by extension, on the entire ring system, including the sulfur atom of the thiol group. A lower electron density on the sulfur atom would be expected to decrease its nucleophilicity.

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring.[1] This donation of electron density, known as the resonance effect, increases the electron density at the ortho and para positions relative to the fluorine atom. In the case of this compound, the thiol group is in the meta position relative to the fluorine atom. While the resonance effect is strongest at the ortho and para positions, it can still have a minor influence on the overall electron distribution of the ring.

The net electronic effect of the fluorine substituent is a combination of these two competing forces. For halogens, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic attack.[1][2] This would suggest that the thiol group in the fluorinated analog should be less nucleophilic than in the non-fluorinated analog.

Experimental Design for Reactivity Comparison

To empirically test this hypothesis, a series of experiments can be designed to quantify the relative reactivity of the thiol groups in this compound and 1-(3-mercaptophenyl)propan-2-one. We will focus on two fundamental reactions of thiols: S-alkylation and oxidation.

Workflow for Reactivity Comparison

G cluster_0 Compound Synthesis & Characterization cluster_1 Reactivity Studies cluster_2 Kinetic Analysis cluster_3 Data Comparison & Interpretation A This compound C S-Alkylation Reaction A->C D Oxidation Reaction A->D B 1-(3-mercaptophenyl)propan-2-one B->C B->D E Reaction Monitoring (e.g., HPLC, NMR) C->E D->E F Determination of Rate Constants E->F G Comparative Reactivity Assessment F->G

Caption: Experimental workflow for comparing the reactivity of fluorinated and non-fluorinated thiol analogs.

Experimental Protocols

S-Alkylation with Iodoacetamide

S-alkylation is a classic reaction that highlights the nucleophilicity of the thiol group.[3][4] We will use iodoacetamide as the electrophile and monitor the reaction progress to determine the rate of formation of the corresponding thioether.

Protocol:

  • Preparation of Reaction Solutions:

    • Prepare 10 mM stock solutions of this compound and 1-(3-mercaptophenyl)propan-2-one in acetonitrile.

    • Prepare a 100 mM stock solution of iodoacetamide in acetonitrile.

    • Prepare a 1 M stock solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in acetonitrile. The base is used to deprotonate the thiol to the more nucleophilic thiolate.[4]

  • Reaction Setup:

    • In separate reaction vials, add 1 mL of the respective thiol stock solution.

    • Add 100 µL of the DIPEA stock solution to each vial and mix thoroughly.

    • Initiate the reaction by adding 100 µL of the iodoacetamide stock solution to each vial simultaneously.

  • Reaction Monitoring:

    • At specific time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Quench the reaction by diluting the aliquot in 900 µL of a solution containing 0.1% formic acid in water/acetonitrile (50:50).

    • Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting thiol and the formation of the thioether product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for both reactions.

    • Determine the initial reaction rates and calculate the second-order rate constants for the alkylation of each thiol.

Oxidation to Disulfide

The oxidation of thiols to disulfides is another important reaction that can be influenced by the electronic environment of the thiol group.[4][5] We will use a mild oxidizing agent, such as iodine, to facilitate this transformation.

Protocol:

  • Preparation of Reaction Solutions:

    • Prepare 10 mM stock solutions of this compound and 1-(3-mercaptophenyl)propan-2-one in a suitable solvent like methanol.

    • Prepare a 5 mM stock solution of iodine (I₂) in methanol.

  • Reaction Setup:

    • In separate reaction vials, add 1 mL of the respective thiol stock solution.

    • Initiate the reaction by adding 1 mL of the iodine stock solution to each vial simultaneously.

  • Reaction Monitoring:

    • Monitor the disappearance of the yellow-brown color of the iodine as an initial qualitative measure of the reaction progress.

    • At specific time intervals, withdraw aliquots and analyze by HPLC to quantify the formation of the disulfide product.

  • Data Analysis:

    • Compare the time required for the complete consumption of the starting thiol in both reactions.

    • Calculate the initial rates of disulfide formation for a quantitative comparison.

Hypothetical Experimental Data

The following tables summarize the expected outcomes of these experiments based on the theoretical principles discussed earlier.

Table 1: S-Alkylation Reaction Kinetics

CompoundSecond-Order Rate Constant (M⁻¹s⁻¹)
1-(3-mercaptophenyl)propan-2-onek
This compoundk' (where k' < k)

Table 2: Oxidation Reaction to Disulfide

CompoundTime for Complete Conversion (min)
1-(3-mercaptophenyl)propan-2-onet
This compoundt' (where t' > t)

Interpretation of Results and Mechanistic Insights

The anticipated results, where the fluorinated analog exhibits slower reaction rates in both S-alkylation and oxidation, support the hypothesis that the electron-withdrawing inductive effect of the fluorine atom predominates. This effect reduces the electron density on the sulfur atom, thereby decreasing its nucleophilicity and its susceptibility to oxidation.

Reaction Mechanism: S-Alkylation

G cluster_0 Thiol Deprotonation cluster_1 Nucleophilic Attack R-SH Aryl Thiol R-S- R-S⁻ R-SH->R-S- I-CH2CONH2 Iodoacetamide R-S-->I-CH2CONH2 SN2 Base Base Base->R-S- Product R-S-CH2CONH2 I-CH2CONH2->Product I- I⁻ I-CH2CONH2->I-

Sources

A Senior Application Scientist's Guide to Purity Assay Standards for 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of reproducible, safe, and effective research. This guide provides an in-depth comparison of purity assay standards for 1-(4-Fluoro-3-mercaptophenyl)propan-2-one, a compound of interest in synthetic chemistry and potential pharmaceutical development. We will move beyond rote protocols to explain the scientific rationale behind methodological choices, ensuring a robust, self-validating approach to purity assessment.

The Imperative of Purity for this compound

This compound is a substituted phenylpropanone. Its molecular structure, featuring a reactive ketone, a mercapto (thiol) group, and a fluoro-substituted aromatic ring, makes it a versatile intermediate. However, these same functional groups can also participate in side reactions during synthesis or degradation upon storage, leading to impurities.

The presence of even trace-level impurities can have significant consequences:

  • In Research: Inaccurate purity values can lead to incorrect stoichiometric calculations, failed reactions, and non-reproducible experimental outcomes.

  • In Drug Development: Impurities can alter the pharmacological and toxicological profile of an active pharmaceutical ingredient (API), potentially leading to adverse effects and regulatory hurdles.[1][2][3]

Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4]

A Comparative Framework for Purity Determination

A robust purity assessment relies on a multi-faceted, or orthogonal, approach. No single method can provide a complete picture. By employing techniques that rely on different chemical and physical principles, we create a self-validating system that minimizes the risk of overlooking impurities. The three pillars of a comprehensive purity analysis for a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Technique Principle of Separation/Quantification Primary Application for this Analyte Key Strengths Potential Limitations
HPLC (UV-Vis) Differential partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[5]Primary Assay & Impurity Profiling: Quantifies the main component and detects non-volatile, structurally related impurities.High resolution and sensitivity for aromatic ketones.[6][7][8][9]May not detect impurities without a UV chromophore; requires a reference standard for absolute quantification.
GC-MS Separation of volatile compounds based on their boiling point and interaction with a stationary phase, with mass spectrometry for identification.[5][]Residual Solvents & Volatile Impurities: Detects and identifies volatile organic compounds from the synthesis process.Excellent for identifying unknown volatile impurities through mass spectral libraries.[11]The analyte itself may have limited thermal stability; the reactive thiol group can interact with the column.[12]
qNMR Signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification against a certified internal standard.[13][14]Absolute Purity (Assay): Provides a highly accurate, "first-principles" purity value without needing a specific reference standard of the analyte.Universal detection and high precision; considered a primary ratio method.[15][16][17]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and skilled operator.

Experimental Protocols: A Step-by-Step Guide

Here, we detail the starting points for method development. These protocols are designed to be robust but should be validated according to ICH Q2(R2) guidelines for parameters like specificity, linearity, accuracy, and precision.[18][19][20][21]

Primary Assay and Impurity Profiling via Reversed-Phase HPLC

This method is the cornerstone for assessing the purity of this compound and related impurities. The aromatic ring and ketone functionality provide strong UV absorbance, making UV detection highly effective.

Objective: To separate the main component from potential non-volatile impurities arising from synthesis or degradation.

Instrumentation & Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, ultrapure).

  • Formic acid (optional, for pH adjustment).

  • Reference standard of this compound (purity >99.5%).

Detailed Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A as Water with 0.1% Formic Acid and Mobile Phase B as Acetonitrile with 0.1% Formic Acid. The acid helps to protonate the thiol group, ensuring a consistent charge state and better peak shape.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to create a stock solution (e.g., 1.0 mg/mL). Prepare a working standard at a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard (0.1 mg/mL). Ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or as determined by UV scan).

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 40% B (re-equilibration)

  • Data Analysis (Area Percent Method):

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • This provides a relative purity. For an absolute assay, a calibration curve must be generated using the reference standard.

Diagram: HPLC Purity Assay Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Reference Standard Solution hplc_inject 3. Inject into HPLC System prep_std->hplc_inject prep_sample 2. Prepare Sample Solution prep_sample->hplc_inject hplc_separate 4. Chromatographic Separation (C18) hplc_inject->hplc_separate hplc_detect 5. UV Detection (254 nm) hplc_separate->hplc_detect data_integrate 6. Integrate Peak Areas hplc_detect->data_integrate data_calculate 7. Calculate Purity (Area % Method) data_integrate->data_calculate

Caption: Workflow for HPLC purity determination.

Analysis of Volatile Impurities via Headspace GC-MS

This technique is essential for detecting residual solvents from the synthesis and purification stages (e.g., acetone, ethyl acetate, hexane). A headspace autosampler is used to avoid injecting non-volatile matrix components onto the GC column.

Objective: To identify and quantify residual solvents and other volatile impurities.

Instrumentation & Materials:

  • GC system with a Mass Spectrometric (MS) detector and a headspace autosampler.

  • Capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium.

  • Vials: 20 mL headspace vials with septa and caps.

  • Solvent: Dimethyl sulfoxide (DMSO).

Detailed Protocol:

  • Standard Preparation: Prepare a stock solution of expected residual solvents in DMSO.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of DMSO. Seal the vial immediately.

  • GC-MS Conditions:

    • Headspace Sampler:

      • Oven Temperature: 80 °C

      • Loop Temperature: 90 °C

      • Transfer Line Temperature: 100 °C

      • Equilibration Time: 15 min

    • GC:

      • Inlet Temperature: 250 °C

      • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.

      • Carrier Gas Flow: 1.2 mL/min (constant flow).

    • MS:

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: 35-350 amu.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an external or internal standard method.

The Power of Orthogonal Methods for a Self-Validating System

Relying solely on one analytical technique is a significant risk. For instance, an impurity might co-elute with the main peak in HPLC, but be easily separated by GC. Conversely, a non-volatile impurity will be invisible to GC. Using multiple, mechanistically different methods provides a crucial cross-check, building confidence in the final purity value. This is the essence of a self-validating system.

Diagram: Orthogonal Method Validation Concept

Orthogonal_Methods substance 1-(4-Fluoro-3-mercaptophenyl) propan-2-one Sample hplc HPLC-UV Analysis substance->hplc Analyzes gcms GC-MS Analysis substance->gcms Analyzes qnmr qNMR Analysis substance->qnmr Analyzes hplc_result Purity (Main Component) Impurity Profile (Non-Volatile) hplc->hplc_result gcms_result Impurity Profile (Volatile) Residual Solvents gcms->gcms_result qnmr_result Absolute Purity (Assay) qnmr->qnmr_result final_purity Comprehensive & Validated Purity Assignment hplc_result->final_purity Confirms gcms_result->final_purity Confirms qnmr_result->final_purity Confirms

Caption: Using orthogonal methods for comprehensive purity validation.

Conclusion and Recommendations

Establishing the purity of this compound requires a rigorous, multi-technique approach.

  • For routine quality control and relative purity: A validated Reversed-Phase HPLC method is the primary tool of choice, offering excellent resolution for structurally related impurities.

  • For volatile impurities and residual solvents: Headspace GC-MS is non-negotiable and provides definitive identification.

  • For establishing an absolute purity value for a reference standard or in critical applications: Quantitative NMR (qNMR) offers an orthogonal and highly accurate primary method.

By integrating these complementary techniques, researchers and drug developers can establish a high-confidence, comprehensive purity profile that meets the stringent demands of scientific integrity and regulatory compliance. This self-validating system ensures that the material used is well-characterized, leading to more reliable and safer outcomes in research and development.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][5][22][23][24][25]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. [Link][1]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link][2]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link][22]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link][23]

  • International Council for Harmonisation. Quality Guidelines. [Link][4]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link][3]

  • Reading Scientific Services Ltd. qNMR for Purity Determination in Pharmaceuticals. [Link][15]

  • Slideshare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link][26]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link][13]

  • LCGC International. Are You Sure You Understand USP <621>? [Link][25]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link][14]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][16]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link][18]

  • Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. [Link][27]

  • ASEAN. ASEAN Guidelines for Validation of Analytical Procedures. [Link][19]

  • World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link][20]

  • International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link][21]

  • Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link][7]

  • S-prep. Screening Total Organic Fluorine in Solid Samples Using a Pyroprobe. [Link][28]

  • PubMed. Development and validation studies for determination of phenylpropanoid-substituted flavan-3-ols in semipurified extract of Trichilia catigua by high-performance liquid chromatography with photodiode array detection. [Link][29]

  • Semantic Scholar. Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as a Model Compound. [Link][30]

  • ResearchGate. Is it possible to analyze F-compounds with GCMS? [Link][12]

  • Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • ResearchGate. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link][8]

  • ResearchGate. Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link][9]

  • LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link][31]

  • Journal of Food and Drug Analysis. Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link][32]

  • ScienceDirect. Simultaneous determination of parabens, alkylphenols, phenylphenols, bisphenol A and triclosan in human urine, blood and breast milk. [Link][33]

  • The Good Scents Company. 1-mercapto-2-propanone. [Link][34]

  • Chemsrc. 1-(3-Fluoro-2-mercaptophenyl)propan-2-one. [Link][35]

Sources

Safety Operating Guide

1-(4-Fluoro-3-mercaptophenyl)propan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Attention: This guide addresses the disposal of 1-(4-Fluoro-3-mercaptophenyl)propan-2-one , a specialized intermediate featuring three distinct hazard classes: a thiol (-SH) group (high odor/stench), an aryl fluoride (halogenated organic), and a ketone backbone (flammability/reactivity).

Core Directive: Do NOT dispose of this compound down the drain or in standard non-halogenated organic waste streams.[1][2]

  • Odor Control: The thiol moiety requires oxidative neutralization prior to containerization to prevent facility-wide contamination.

  • Halogen Compliance: The fluorine atom mandates disposal as Halogenated Waste to ensure proper incineration with acid gas scrubbing.

  • Security: Structurally related to Phenyl-2-propanone (P2P), this compound should be treated with high security to prevent diversion, regardless of specific local scheduling.

Hazard Profile & Chemical Identity

Before initiating disposal, you must validate the chemical state. This molecule is typically a high-boiling liquid or low-melting solid.

ParameterCharacteristicOperational Impact
Functional Group 1 Thiol (-SH) Stench: Detectable at ppb levels. Requires oxidation.[3][4]
Functional Group 2 Aryl Fluoride (Ar-F) Halogenated: Combustion releases HF. Prohibits general organic waste streams.[1][2]
Functional Group 3 Ketone (C=O) Ignitability: Treat as D001 (Ignitable) unless flashpoint >60°C is proven.
RCRA Classification D001, D003 (Potential) Likely "Characteristic Waste" (Ignitable/Reactive Sulfide).

Pre-Disposal Treatment: The "Kill Step" (Thiol Oxidation)

Objective: Chemically convert the volatile thiol into a non-volatile, odorless sulfonic acid or disulfide before it enters the waste stream. Reagent: Sodium Hypochlorite (Bleach, 5-10%) or Hydrogen Peroxide (30%). Bleach is preferred for odor control but requires pH monitoring.

Protocol A: Hypochlorite Oxidation (Preferred for Odor)
  • Mechanism:

    
     (and further to 
    
    
    
    with excess oxidant).
  • Safety Critical: Do NOT add acid. Acid + Bleach = Chlorine Gas.

Step-by-Step Procedure:

  • Preparation: In a fume hood, prepare a 10% bleach solution (1 part commercial bleach to 4 parts water).

  • Dilution: Dissolve the waste material in a minimal amount of solvent (e.g., acetone or methanol) if it is not already liquid.

  • Addition: Slowly add the bleach solution to the thiol mixture.

    • Ratio: Use at least a 3:1 molar excess of hypochlorite to thiol.

    • Observation: The reaction is exothermic.[5][6] Add dropwise if treating >10g.

  • Verification: Allow to stir for 60 minutes. Check pH; it must remain basic (pH > 8) . If acidic, add dilute NaOH.

  • Confirmation: Carefully waft (using proper technique). If thiol odor persists, add more bleach and stir overnight.

Waste Segregation & Packaging

Once neutralized, the waste is no longer a "stench" hazard but remains a Halogenated Organic Solvent hazard.

Decision Matrix: Waste Stream Selection

WasteSegregation cluster_logic Critical Decision Rule Start Start: Neutralized Mixture CheckSolvent Check Carrier Solvent Start->CheckSolvent Halogenated Contains Halogens? (DCM, Chloroform, or the Target Fluorinated Compound) CheckSolvent->Halogenated Solvent is Acetone/Methanol StreamA Stream A: Halogenated Waste (High BTU Incineration w/ Scrubbing) CheckSolvent->StreamA Solvent is DCM/Chloroform Halogenated->StreamA Yes (Target Compound has F) StreamB Stream B: Non-Halogenated Waste (Fuels Blending) Halogenated->StreamB No (Trace only)

Figure 1: Waste Stream Decision Matrix. Due to the fluorine atom on the phenyl ring, the default path for significant quantities is Stream A (Halogenated Waste).

Detailed Disposal Workflow

Prerequisite: PPE (Nitrile gloves, safety goggles, lab coat). Work entirely within a fume hood.[6]

Step 1: Collection & Labeling

  • Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal cans if the mixture is corrosive/oxidizing from the bleach treatment.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: "Waste this compound solution."

    • Constituents: List the target compound, the solvent (e.g., Acetone), and "Trace Sodium Hypochlorite."

    • Hazard Checkboxes: [x] Ignitable [x] Toxic [x] Halogenated.

Step 2: Quenching (If Bleach was used)

  • Before sealing the drum, ensure no active oxidant remains to prevent pressure buildup.

  • Test with starch-iodide paper. If positive (blue/black), add a small amount of Sodium Thiosulfate or Sodium Bisulfite solution to quench the excess bleach.

Step 3: Final Consolidation

  • Pour the quenched, neutralized mixture into the facility’s Halogenated Waste Drum .

  • Do not mix with acid waste streams (risk of

    
     gas) or ammonia (risk of chloramines).
    

Emergency Procedures (Spills)

In the event of a benchtop spill of the neat (pure) compound:

  • Evacuate & Ventilate: The stench will rapidly desensitize olfactory fatigue. Alert nearby personnel.

  • Bleach Perimeter: Do not wipe immediately. Pour a ring of 10% bleach solution around the spill to contain the odor, then cover the spill with bleach-soaked paper towels.

  • Wait: Allow 20-30 minutes for oxidation.

  • Absorb: Use clay litter or vermiculite.

  • Disposal: Collect solids into a wide-mouth jar, label as "Debris contaminated with Thiols/Halogens," and dispose of as solid hazardous waste.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defining Characteristic Wastes and Halogenated Solvents).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. (Specific guidance on Thiol/Mercaptan oxidation).

Sources

Personal Protective Equipment & Handling Guide: 1-(4-Fluoro-3-mercaptophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling 1-(4-Fluoro-3-mercaptophenyl)propan-2-one requires a biosafety-level approach to chemical hygiene. As a substituted thiophenol derivative containing a ketone side chain, this compound presents a dual-hazard profile: severe stench/toxicity associated with the mercapto (-SH) group and solvent-like permeability associated with the propan-2-one moiety.

Standard nitrile gloving is insufficient for prolonged contact. This guide mandates a "Barrier-Plus" PPE strategy and a strict oxidative decontamination protocol to prevent laboratory contamination and personnel exposure.

Part 1: Hazard Profiling & Causality

To select the correct PPE, one must understand the molecular behavior of the compound.

Functional GroupHazard ClassMechanism of Failure
Mercapto (-SH) High Toxicity & Stench Thiols have extremely low odor thresholds (ppb range). They are potent nucleophiles that can cause severe skin sensitization and systemic toxicity if absorbed.
Fluorine (-F) Lipophilicity The fluorine substitution increases lipid solubility, potentially enhancing dermal absorption rates compared to non-fluorinated analogs.
Ketone (Propan-2-one) Permeation Promoter Ketones (like acetone) rapidly degrade standard nitrile rubber. This side chain acts as a carrier, potentially dragging the toxic thiol moiety through standard gloves.

Part 2: The PPE Matrix (Selection & Rationale)

This matrix replaces generic advice with specific material science recommendations.

Hand Protection (The "Double-Shell" Protocol)

Rationale: Standard 4-mil nitrile gloves degrade quickly against ketones and offer poor permeation resistance to lipophilic thiols.

LayerMaterial RecommendationSpecificationFunction
Inner Layer (Critical) EVOH / PE Laminate Brand examples: Silver Shield™ or Ansell Barrier™Chemical Barrier: Impervious to ketones and aromatics. Prevents molecular permeation.
Outer Layer High-Modulus Nitrile Minimum 5-8 mil thickness; Extended CuffMechanical Protection: Protects the flimsy inner liner from tears; provides grip and splash protection.
Doffing Strategy "Beak Method" N/ARemove outer glove first, then peel inner glove without touching exterior surface.
Respiratory & Body Protection[1][2][3][4]
ZoneEquipmentSpecificationRationale
Respiratory Engineering Control First Fume Hood (Face velocity > 100 fpm) Mandatory: The stench threshold is too low for reliance on respirators during routine work.
Respiratory (Emergency) Full-Face Respirator Cartridge: OV/P100 (Organic Vapor + HEPA) Only for spill cleanup. Half-masks are insufficient due to eye irritation risk.
Eyes Chemical Goggles Indirect Vent / Impact Rated (ANSI Z87.1+)Safety glasses do not seal against vapors that can cause lachrymation (tearing).
Body Chem-Resistant Apron Neoprene or Tychem®Worn over a standard flame-resistant lab coat to prevent liquid saturation of fabric.

Part 3: Operational Workflow (Visualized)

The following diagram outlines the "Safe Path" for handling this compound, emphasizing the critical decision points for waste and decontamination.

G Start Start: Material Retrieval Check Check Fume Hood (Velocity > 100 fpm) Start->Check PPE Don PPE: 1. Laminate Inner Glove 2. Nitrile Outer Glove 3. Goggles + Apron Check->PPE Weigh Weighing/Transfer (Inside Hood Only) PPE->Weigh Reaction Reaction/Synthesis Weigh->Reaction Waste Waste Generation Reaction->Waste Quench CRITICAL: Oxidative Quench (Treat with dilute H2O2/Bicarb) Waste->Quench Do NOT skip Disposal Disposal: Segregated Solvent Waste Quench->Disposal Odor Neutralized

Caption: Operational workflow emphasizing the mandatory oxidative quench step prior to disposal to prevent facility-wide odor contamination.

Part 4: Decontamination & Disposal Protocol

Thiols are notorious for "phantom smells" that persist in waste containers. You must chemically modify the mercapto group before the waste leaves your hood.

The "Quench" Solution

Do NOT use concentrated bleach (Sodium Hypochlorite) on bulk thiols, as this can be exothermic and lead to auto-ignition [1, 4]. Use the following milder oxidation mixture for glassware and trace spills:

  • Formula: 10% Hydrogen Peroxide (

    
    ) + Saturated Sodium Bicarbonate (
    
    
    
    ).
  • Mechanism: Oxidizes the Thiol (

    
    ) 
    
    
    
    Disulfide (
    
    
    ) or Sulfonic Acid (
    
    
    ), which are non-volatile and odorless.
Step-by-Step Decontamination
  • Glassware: Rinse all flasks/spatulas with the Quench Solution inside the hood. Let sit for 15 minutes.

  • Solvent Waste: Add Quench Solution to the reaction mother liquor slowly (watch for bubbling/heat). Test pH to ensure it remains basic (alkaline conditions favor oxidation).

  • Solid Waste: Wipes and gloves must be double-bagged in sealable polyethylene bags (Ziploc® type) before being placed in the solid waste drum.

Part 5: Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Drench & Soap: Flush with water for 15 mins.[1][2][3][4] Wash with soap (lipophilic removal).Seek medical attention.[1][5][2][3][6][4][7][8] Monitor for systemic toxicity (headache, nausea).
Eye Contact Eyewash: Flush for 15 mins, holding eyelids open.Consult ophthalmologist immediately.
Spill (>10mL) Evacuate: Clear the lab. Odor will be overwhelming.Re-enter only with SCBA or Full-Face Respirator (OV Cartridge). Absorb with vermiculite.[8]

References

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Thiophenol. Retrieved from

    • Supports: Toxicity classification and flammability hazards of aryl thiols.
  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves. Retrieved from

    • Supports: Data on nitrile degradation by ketones and permeation rates.[9]

  • Ansell. (2023). Permeation & Degradation Resistance Guide: Barrier (Laminate) Gloves. Retrieved from

    • Supports: Recommendation for EVOH laminate gloves against broad-spectrum organic solvents.
  • Santa Cruz Biotechnology. (2010). Thiophenol Handling and Spill Procedures. Retrieved from

    • Supports: Warning against using dry/concentrated hypochlorite on mercaptan spills.[10]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.